TCS 2210
Description
Properties
CAS No. |
1201916-31-5 |
|---|---|
Molecular Formula |
C18H17N3O3 |
Molecular Weight |
323.35 |
Synonyms |
1,2-Dihydro-N-hydroxy-2-oxo-3-(3-phenylpropyl)-6-quinoxalinecarboxamide |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of TCS 2210: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 2210 is a synthetic small molecule that has been identified as a potent inducer of neuronal differentiation in mesenchymal stem cells (MSCs). This technical guide delineates the mechanism of action of this compound, based on available scientific literature. The core of its action lies in its ability to efficiently guide MSCs towards a neuronal lineage, specifically promoting a cholinergic neuron phenotype. This is evidenced by the significant upregulation of key neuronal and cholinergic markers, as well as the development of functional electrophysiological properties characteristic of mature neurons. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the putative signaling pathways involved in the action of this compound.
Core Mechanism of Action
This compound induces the differentiation of MSCs into cells exhibiting a neuronal phenotype. The primary evidence for this mechanism is the observed increase in the expression of key neuronal markers, β-III tubulin and neuron-specific enolase (NSE).[1] Furthermore, treatment with this compound leads to the development of functional neuronal characteristics, including the generation of outward potassium currents, a key feature of neuronal excitability. Critically, this compound promotes the expression of genes associated with cholinergic neurons, suggesting a specific induction towards this neuronal subtype.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Efficacy of this compound in Neuronal Differentiation
| Parameter | Value | Cell Type | Duration of Treatment | Source |
| Effective Concentration | 20 µM | Rat Mesenchymal Stem Cells | 48 hours | [2] |
| Differentiation Efficiency | >95% conversion to neuronal phenotype | Rat Mesenchymal Stem Cells | 48 hours |
Table 2: Electrophysiological Properties of this compound-differentiated MSCs
| Parameter | Condition | Observation | Source |
| Outward Potassium Current | Voltage pulses from -30 to +90 mV | Present in this compound-treated cells | [2] |
| Outward Potassium Current | Untreated MSCs | No detectable outward current | [2] |
Table 3: Gene Expression Changes in MSCs Treated with this compound
| Gene | Gene Name | Function | Regulation | Source |
| Tubb3 | β-III tubulin | Neuronal cytoskeleton | Upregulated | [1] |
| Eno2 | Neuron-specific enolase | Glycolytic enzyme in neurons | Upregulated | [1] |
| Chrna2 | Cholinergic Receptor Nicotinic Alpha 2 Subunit | Neurotransmitter receptor | Upregulated | [2] |
| Chrnb2 | Cholinergic Receptor Nicotinic Beta 2 Subunit | Neurotransmitter receptor | Upregulated | [2] |
| Chrm4 | Cholinergic Receptor Muscarinic 4 | Neurotransmitter receptor | Upregulated | [2] |
| Fbxo2 | F-Box Protein 2 | Component of ubiquitin ligase | Upregulated | [2] |
Signaling Pathways
The precise molecular target of this compound has not been definitively identified in the primary literature. However, the significant and specific upregulation of cholinergic receptor genes strongly suggests that the mechanism of action of this compound involves the promotion of a cholinergic neuronal fate. The following diagram illustrates a generalized cholinergic signaling pathway that would be active in the neurons differentiated by this compound.
Caption: Proposed mechanism of action of this compound leading to the differentiation of MSCs into cholinergic neurons, which then utilize cholinergic signaling pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound, based on the foundational study.
Mesenchymal Stem Cell (MSC) Culture and Neuronal Differentiation
This protocol describes the culture of rat MSCs and their subsequent differentiation into neurons using this compound.
Caption: Workflow for the neuronal differentiation of mesenchymal stem cells using this compound.
Protocol:
-
Cell Culture: Rat mesenchymal stem cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: For differentiation experiments, MSCs are seeded onto plates pre-coated with a suitable substrate (e.g., poly-L-lysine or Matrigel) to promote cell adhesion and neuronal morphology.
-
Induction of Differentiation: The culture medium is replaced with fresh medium containing 20 µM of this compound.
-
Incubation: The cells are incubated for 48 hours.
-
Morphological Assessment: Morphological changes, such as the appearance of a neuronal-like phenotype with neurite outgrowths, are observed using phase-contrast microscopy.
Western Blot Analysis of Neuronal Markers
This protocol is for the detection of β-III tubulin and NSE protein expression in this compound-treated MSCs.
Protocol:
-
Cell Lysis: After 48 hours of treatment with this compound, cells are washed with ice-cold Phosphate Buffered Saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against β-III tubulin and NSE, diluted in blocking buffer.
-
Washing: The membrane is washed three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the method for recording outward potassium currents in this compound-differentiated neurons.
Protocol:
-
Cell Preparation: Differentiated cells on coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external recording solution.
-
Pipette Preparation: Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution.
-
Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane, and the whole-cell configuration is established by applying gentle suction.
-
Voltage-Clamp Recordings: Cells are voltage-clamped at a holding potential of -70 mV.
-
Eliciting Currents: Outward potassium currents are elicited by applying a series of depolarizing voltage pulses, for example, from -30 mV to +90 mV in 20 mV increments.
-
Data Acquisition and Analysis: The resulting currents are recorded, filtered, and digitized for analysis.
Conclusion
This compound is a novel and efficient small molecule that robustly induces the differentiation of mesenchymal stem cells into a neuronal lineage. The mechanism of action is characterized by the upregulation of key neuronal markers and, notably, the promotion of a cholinergic neuron phenotype. The differentiated cells exhibit functional electrophysiological properties, confirming their neuronal identity. While the direct molecular target of this compound remains to be elucidated, its ability to drive MSCs towards a specific neuronal subtype holds significant promise for applications in regenerative medicine and neurological disease modeling. Further research is warranted to fully uncover the upstream signaling events initiated by this compound.
References
- 1. Discovery of a new and efficient small molecule for neuronal differentiation from mesenchymal stem cell. | Semantic Scholar [semanticscholar.org]
- 2. A Simple Differentiation Protocol for Generation of Induced Pluripotent Stem Cell-Derived Basal Forebrain-Like Cholinergic Neurons for Alzheimer’s Disease and Frontotemporal Dementia Disease Modeling [mdpi.com]
TCS 2210: A Small Molecule Inducer of Neuronal Differentiation - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 2210 is a synthetic small molecule that has been identified as a potent inducer of neuronal differentiation in mesenchymal stem cells (MSCs) and PC12 neuronal precursor-like cells. This technical guide provides an in-depth overview of the currently available data on this compound, including its effects on neuronal marker expression and neurite outgrowth. Detailed experimental protocols for inducing neuronal differentiation with this compound are presented, along with a summary of key quantitative data. While the precise signaling pathway of this compound remains to be fully elucidated, this guide outlines a general experimental workflow for its application and the logical relationships in a typical neuronal differentiation assay.
Introduction
The ability to direct the differentiation of stem cells into specific neuronal lineages holds immense promise for regenerative medicine, drug discovery, and the study of neurodegenerative diseases. Small molecules that can induce this process offer several advantages over genetic methods, including temporal control, dose-dependent effects, and potentially safer clinical translation. This compound has emerged as one such molecule, demonstrating high efficiency in converting MSCs into cells with a neuronal phenotype.[1][2]
Quantitative Data on this compound-Induced Neuronal Differentiation
The primary quantitative data available for this compound comes from studies on rat mesenchymal stem cells. The key findings are summarized in the table below for clear comparison.
| Parameter | Cell Type | This compound Concentration | Treatment Duration | Result | Reference |
| Neuronal Phenotype Conversion | Rat Mesenchymal Stem Cells (MSCs) | 20 µM (daily) | 2 days | >95% of the cell population converted to a neuronal phenotype. | [2] |
| Neuronal Marker Expression | Rat Mesenchymal Stem Cells (MSCs) | 40 µM | Not specified | Increased expression of β-III tubulin. | [1] |
| Neuronal Marker Expression | Mesenchymal Stem Cells (MSCs) | Not specified | Not specified | Increased expression of β-III tubulin and neuron-specific enolase (NSE). | [3] |
| Neurite Outgrowth | PC12 cells | Not specified | Not specified | Induces neurite outgrowth. | [3] |
| Cholinergic Gene Expression | Rat Mesenchymal Stem Cells (MSCs) | 20 µM (daily) | 2 days | Increased expression of CHRNA2, CHRNAB, and CHRM4. | [2] |
| Electrophysiological Properties | Rat Mesenchymal Stem Cells (MSCs) | 20 µM (daily) | 2 days | Differentiated cells exhibit potassium outward currents. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound to induce neuronal differentiation.
Mesenchymal Stem Cell (MSC) Culture and Neuronal Differentiation
This protocol is based on the foundational findings for this compound.
Materials:
-
Rat Mesenchymal Stem Cells (MSCs)
-
MSC Growth Medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
24-well culture plates
-
Glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against β-III tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed rat MSCs at a density of 5 x 104 cells per well onto glass coverslips placed in a 24-well culture plate. Culture the cells in MSC Growth Medium.
-
This compound Treatment: The following day, replace the growth medium with fresh medium containing the desired concentration of this compound (e.g., a working concentration of 20 µM or 40 µM).[1][2] A vehicle control (DMSO) should be run in parallel. For the 20 µM treatment, the media should be replaced daily for two days.[2]
-
Incubation: Incubate the cells for the desired period (e.g., 2 days).
-
Immunofluorescence Staining for Neuronal Markers:
-
After the treatment period, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against β-III tubulin (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides.
-
-
Microscopy and Analysis: Visualize the stained cells using a fluorescence microscope. The percentage of β-III tubulin-positive cells can be quantified to determine the efficiency of neuronal differentiation.
Neurite Outgrowth Assay in PC12 Cells
This protocol provides a general framework for assessing the effect of this compound on neurite outgrowth in the PC12 cell line.
Materials:
-
PC12 cells
-
PC12 cell growth medium (e.g., RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% Penicillin-Streptomycin)
-
Differentiation medium (low serum, e.g., 1% horse serum)
-
This compound (stock solution in DMSO)
-
96-well culture plates
-
Microscope with image analysis software
Protocol:
-
Cell Seeding: Seed PC12 cells into a 96-well plate at a density that allows for individual cell morphology to be observed after treatment.
-
This compound Treatment: After the cells have attached, replace the growth medium with differentiation medium containing various concentrations of this compound. Include a positive control (e.g., Nerve Growth Factor, NGF) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).
-
Image Acquisition: Capture images of the cells in each well using a microscope.
-
Quantification of Neurite Outgrowth: Use image analysis software to quantify neurite outgrowth. Common parameters to measure include:
-
Percentage of cells with neurites longer than the cell body diameter.
-
Average neurite length per cell.
-
Number of neurites per cell.
-
Total neurite length per well.
-
Signaling Pathways and Experimental Workflows
As the specific signaling pathway of this compound has not yet been elucidated in the scientific literature, a diagram of its mechanism of action cannot be provided at this time. However, a general experimental workflow for investigating the neuronal differentiation induced by this compound is presented below. Additionally, a logical diagram illustrating the expected outcomes of a successful differentiation experiment is provided.
References
A Technical Guide to TCS 2210: A Small Molecule Inducer of Neuronal Differentiation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 2210, also known as N-hydroxy-2-oxo-3-(3-phenylpropyl)-1,2-dihydroquinoxaline-6-carboxamide, is a synthetic small molecule that has demonstrated significant potential in the field of regenerative medicine as a potent inducer of neuronal differentiation. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound, with a focus on its application in directing mesenchymal stem cells (MSCs) towards a neuronal lineage. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its effects on gene expression and cellular function. This document is intended to serve as a core resource for researchers and professionals in drug development and neuroscience.
Discovery of this compound
This compound was identified through a chemical library screening for compounds capable of inducing neuronal differentiation in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla. The discovery, reported by Kim et al. in 2009, highlighted its efficiency in promoting a neuronal phenotype from mesenchymal stem cells (MSCs)[1][2][3]. Subsequent studies have further characterized its activity, referring to the compound as NHPDQC (N-hydroxy-2-oxo-3-(3-phenylpropyl)-1,2-dihydroquinoxaline-6-carboxamide).
The initial screening and subsequent validation experiments revealed that this compound treatment leads to significant morphological changes in MSCs, including the development of neurite-like outgrowths, and the increased expression of key neuronal markers.
Experimental Workflow for Discovery:
References
Unveiling the Neuronal Differentiation Inducer TCS 2210: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TCS 2210 is a small molecule compound recognized for its potent ability to induce neuronal differentiation in mesenchymal stem cells (MSCs). Despite its well-documented effects on cellular phenotype, including the upregulation of key neuronal markers, the direct molecular target of this compound remains to be elucidated in publicly available scientific literature. This guide provides a comprehensive overview of the current knowledge of this compound, focusing on its observed biological effects and the key signaling pathways implicated in the neuronal differentiation of MSCs. While a definitive direct target cannot be presented, this document serves as a technical resource for researchers investigating this compound, offering insights into its mechanism of action at the cellular level and providing detailed experimental frameworks for its study.
Introduction to this compound
This compound is a synthetic small molecule that has been identified as a robust inducer of neuronal differentiation in MSCs.[1][2][3][4] First described in a 2009 publication in the Journal of Medicinal Chemistry, this compound, also referred to as compound 1 in the original literature, efficiently promotes the conversion of MSCs into cells exhibiting neuronal characteristics.[5][6] The primary observed effect of this compound is the significant increase in the expression of neuronal markers such as β-III tubulin and neuron-specific enolase (NSE).[1][2][3][4] This phenotypic conversion suggests that this compound interacts with cellular machinery to initiate a cascade of events leading to a neuronal cell fate.
The Unidentified Direct Molecular Target
A thorough review of the scientific literature, including the original publication describing this compound, reveals that the direct molecular target of this compound has not yet been publicly identified. The initial research focused on the synthesis of the molecule and the characterization of its potent effect on neuronal differentiation. Subsequent studies and vendor information consistently report on its biological activity at a cellular level without specifying a direct binding partner. The term "inducer" in its description is broad and does not presuppose a specific mechanism such as receptor agonism or enzyme inhibition.
The chemical structure of this compound, a quinoxaline derivative, belongs to a class of compounds known to interact with a variety of biological targets. However, without specific affinity-based studies such as affinity chromatography, mass spectrometry-based proteomics, or genetic screens, any discussion of a direct target remains speculative.
Known Biological Effects and Quantitative Data
The principal and consistently reported biological effect of this compound is the induction of a neuronal phenotype in MSCs. This is primarily quantified by measuring the expression of specific neuronal proteins.
| Parameter | Cell Type | Concentration | Time Point | Observation | Reference |
| β-III tubulin expression | Mesenchymal Stem Cells (MSCs) | Not specified | Not specified | Increased expression | [1][2][3][4] |
| Neuron-Specific Enolase (NSE) expression | Mesenchymal Stem Cells (MSCs) | Not specified | Not specified | Increased expression | [1][2][3][4] |
Postulated Signaling Pathways in this compound-Induced Neuronal Differentiation
While the direct target of this compound is unknown, its ability to induce neuronal differentiation in MSCs strongly suggests the modulation of one or more key signaling pathways that govern this complex process. Several pathways are known to be critical for the neurogenesis of MSCs.[7][8][9][10][11] It is plausible that this compound exerts its effects by influencing components of these pathways.
Key Signaling Pathways in Neuronal Differentiation of MSCs:
-
Nodal/Smad Signaling: This pathway is crucial in embryonic development and cell fate decisions.[12]
-
Wnt/β-catenin Signaling: The Wnt pathway is a highly conserved pathway that regulates many aspects of cell development and differentiation, including neurogenesis.[12]
-
Fibroblast Growth Factor (FGF) Signaling: FGFs are a family of growth factors involved in a wide range of biological processes, including cell proliferation, differentiation, and migration.[12]
-
cAMP Signaling Pathway: Cyclic AMP (cAMP) is a second messenger important in many biological processes, and its signaling is implicated in neuronal differentiation.[8]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK/ERK pathway is a key signaling cascade that regulates cell growth, differentiation, and survival.[7][10]
-
PI3K/Akt Signaling Pathway: This pathway is a major regulator of cell survival and proliferation and has been shown to be involved in neuronal differentiation.[7][10]
The following diagram illustrates the potential interplay of these pathways in the process of neuronal differentiation, providing a hypothetical framework for where this compound might act.
Caption: Hypothesized signaling pathways modulated by this compound.
Experimental Protocols
To investigate the effects of this compound on neuronal differentiation and to potentially identify its direct molecular target, a series of well-established experimental protocols can be employed.
Mesenchymal Stem Cell Culture and Differentiation
Objective: To induce neuronal differentiation of MSCs using this compound.
Materials:
-
Mesenchymal Stem Cells (e.g., human bone marrow-derived)
-
MSC growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Neuronal induction medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and growth factors)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Tissue culture plates/flasks
Procedure:
-
Culture MSCs in growth medium until they reach 70-80% confluency.
-
Aspirate the growth medium and wash the cells with PBS.
-
Add neuronal induction medium containing the desired concentration of this compound. A typical starting concentration from literature for similar small molecules is in the range of 1-10 µM.
-
Culture the cells for a specified period (e.g., 7-14 days), changing the medium every 2-3 days.
-
Monitor the cells for morphological changes indicative of neuronal differentiation (e.g., neurite outgrowth) using phase-contrast microscopy.
-
At the end of the differentiation period, harvest the cells for further analysis (e.g., immunocytochemistry, Western blotting, RT-qPCR).
Immunocytochemistry for Neuronal Markers
Objective: To visualize and quantify the expression of neuronal markers in differentiated cells.
Materials:
-
Differentiated cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-β-III tubulin, anti-NSE)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Workflow for Target Identification (Hypothetical)
The following workflow outlines a potential strategy for identifying the direct molecular target of this compound.
Caption: A potential workflow for identifying the direct target of this compound.
Conclusion
This compound is a valuable tool for studying and inducing neuronal differentiation from mesenchymal stem cells. While its efficacy in promoting a neuronal phenotype is well-established, the direct molecular target remains an open and critical question for the scientific community. Future research employing advanced techniques in chemical biology and proteomics will be essential to unravel the precise molecular mechanism of action of this compound. The identification of its direct target will not only provide a deeper understanding of the fundamental processes of neuronal differentiation but also pave the way for the rational design of new and improved therapeutic agents for regenerative medicine and the treatment of neurodegenerative diseases.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Discovery of a new and efficient small molecule for neuronal differentiation from mesenchymal stem cell. | Semantic Scholar [semanticscholar.org]
- 6. scilit.com [scilit.com]
- 7. Differentiation of Mesenchymal Stem Cells to Neuroglia: in the Context of Cell Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of signaling pathways in mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhancement of neuronal differentiation by using small molecules modulating Nodal/Smad, Wnt/β-catenin, and FGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neurogenic Potential of TCS 2210: A Technical Guide to its Role in Upregulating Neuronal Markers
For Immediate Release
A Deep Dive into the Mechanisms of a Potent Neuronal Differentiation Inducer
Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on TCS 2210, a small molecule demonstrating significant promise in the field of regenerative neurology. This document consolidates available data on the compound's remarkable ability to induce neuronal differentiation in mesenchymal stem cells (MSCs), focusing on its core function of upregulating the critical neuronal markers β-III tubulin and Neuron-Specific Enolase (NSE).
This compound, identified as compound 1 in seminal research, has been shown to efficiently drive MSCs towards a neuronal lineage. This process is characterized by a significant increase in the expression of β-III tubulin, an essential component of the neuronal cytoskeleton, and NSE, a key enzyme in neuronal metabolism. The high efficiency of this small molecule in promoting neuronal conversion highlights its potential for applications in neurodegenerative disease research and therapeutic development.
Quantitative Analysis of Neuronal Marker Upregulation
The efficacy of this compound in promoting neuronal differentiation is substantiated by quantitative data from immunocytochemistry and gene expression analyses. Treatment of mesenchymal stem cells with this compound leads to a significant and observable increase in the population of cells expressing key neuronal markers.
| Marker | Method | Result | Reference |
| β-III tubulin | Immunocytochemistry | >95% of cells expressed β-III tubulin after 2 days of treatment with 40 µM this compound. | [1] |
| NSE | Immunocytochemistry | A significant increase in NSE-positive cells was observed. | [1] |
| Cholinergic Neuron Markers | DNA Microarray | Increased expression of specific cholinergic neuron receptors was detected. | [1] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies are provided below.
Neuronal Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol outlines the fundamental steps for inducing neuronal differentiation in MSCs using this compound.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
Standard cell culture medium
-
This compound (40 µM in standard medium)
-
Glass slides or appropriate culture vessels
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies: anti-β-III tubulin, anti-NSE
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate MSCs onto glass slides or other suitable culture vessels at an appropriate density.
-
This compound Treatment: Once the cells have adhered, replace the standard culture medium with medium containing 40 µM this compound.
-
Incubation: Culture the cells for a minimum of 2 days to induce neuronal differentiation.
-
Immunocytochemistry:
-
Fix the cells with a suitable fixation solution.
-
Permeabilize the cell membranes.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against β-III tubulin and NSE.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Visualization: Analyze the expression of β-III tubulin and NSE using a fluorescence microscope.
Electrophysiological Analysis
To confirm the functional maturation of the differentiated neurons, whole-cell patch-clamp recordings can be performed.
Procedure:
-
Prepare differentiated cells in a recording chamber with an appropriate external solution.
-
Using a glass micropipette filled with an internal solution, form a high-resistance seal with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record voltage-gated sodium and potassium currents to confirm the presence of functional ion channels characteristic of neurons.
Signaling Pathways and Visualizations
While the precise signaling cascade initiated by this compound to induce neuronal differentiation is still under investigation, the available data allows for a logical representation of the experimental workflow and the observed outcomes.
Caption: Workflow of this compound-induced neuronal differentiation.
The provided diagrams visually summarize the experimental process and the resulting upregulation of key neuronal markers, offering a clear and concise overview for researchers. This technical guide serves as a valuable resource for the scientific community, paving the way for further exploration into the therapeutic potential of this compound.
References
In-depth exploration of TCS 2210's impact on gene expression during neurogenesis.
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 2210 is a synthetic small molecule identified as a potent inducer of neuronal differentiation in mesenchymal stem cells (MSCs) and other precursor cell lines.[1][2][3][4] This technical guide provides an in-depth exploration of the known effects of this compound on gene expression during neurogenesis, based on available scientific literature. It consolidates data on upregulated neuronal markers, details established experimental protocols for inducing differentiation, and presents logical workflows for research applications. While the precise signaling pathway and mechanism of action for this compound have not been fully elucidated in public-domain research, this guide serves as a comprehensive resource on its validated biological effects and methodologies for its use in neuroscience and regenerative medicine research.
Introduction
The directed differentiation of stem cells into specific neuronal lineages is a cornerstone of modern neuroscience, holding immense promise for disease modeling, drug discovery, and therapeutic applications. Small molecules that can efficiently and reliably guide this process are of significant interest. This compound (CAS 1201916-31-5) has emerged as one such compound, demonstrating the ability to convert mesenchymal stem cells into cells exhibiting a neuronal phenotype.[1][2] This document synthesizes the current understanding of this compound's impact on gene expression and provides practical information for researchers.
Impact on Gene Expression
Treatment of MSCs with this compound leads to a significant upregulation of genes characteristic of a neuronal phenotype. The primary markers consistently reported are β-III tubulin (a key component of neuronal microtubules) and Neuron-Specific Enolase (NSE), an enzyme largely found in mature neurons.[1][2][3][4] Further studies have identified the upregulation of specific cholinergic receptor genes, suggesting a potential role in the differentiation towards specific neuronal subtypes.
Table 1: Summary of Upregulated Genes Following this compound Treatment
| Gene Symbol | Gene Name | Function | Cell Type |
| TUBB3 | Tubulin Beta 3 Class III | Neuronal-specific microtubule element | Rat MSCs, PC12 |
| ENO2 | Enolase 2 (Gamma, Neuronal) | Glycolytic enzyme, marker for mature neurons | Rat MSCs, PC12 |
| CHRNA2 | Cholinergic Receptor Nicotinic α2 | Ligand-gated ion channel, neurotransmission | Rat MSCs |
| CHRNAB | Cholinergic Receptor Nicotinic β | Ligand-gated ion channel subunit | Rat MSCs |
| CHRM4 | Cholinergic Receptor Muscarinic 4 | G-protein coupled receptor, neuromodulation | Rat MSCs |
| Source: Data compiled from multiple vendor datasheets citing the primary literature.[4] |
Signaling Pathways and Mechanism of Action
As of the date of this publication, the specific molecular target and downstream signaling cascade initiated by this compound to induce neurogenesis are not detailed in the available scientific literature. The consistent upregulation of terminal differentiation markers suggests an interaction with pathways that promote cell cycle exit and activation of a neuronal genetic program. The diagram below illustrates the currently understood logical relationship.
Experimental Protocols
The following protocols are synthesized from methodologies described in the literature for the use of this compound to induce neuronal differentiation.
Cell Culture and Differentiation Induction
This protocol is designed for inducing neuronal differentiation in rat mesenchymal stem cells.
-
Cell Seeding: Plate rat MSCs on appropriate culture vessels (e.g., glass slides or multi-well plates for imaging, or standard flasks for molecular analysis) at a density of 5 x 10⁴ cells/cm².
-
Culture Medium: Use a standard MSC growth medium, typically DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 50 mM).
-
Induction:
-
Allow cells to adhere for 24 hours post-seeding.
-
Replace the growth medium with fresh medium containing this compound at a final concentration of 20-40 µM.[4][5] The final DMSO concentration should be kept non-toxic (typically <0.1%).
-
A control group treated with an equivalent concentration of DMSO should be run in parallel.
-
-
Incubation: Incubate the cells for a period of 2 to 3 days. Some protocols suggest daily replacement of the medium containing fresh this compound.[4]
-
Monitoring: Observe cells daily for morphological changes, such as cell body retraction and neurite outgrowth, using phase-contrast microscopy.
Verification of Differentiation
Verification of a successful neuronal differentiation involves assessing changes in gene and protein expression.
-
Immunocytochemistry (ICC):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with a detergent-based buffer (e.g., 0.25% Triton X-100).
-
Block with a suitable blocking agent (e.g., 5% goat serum).
-
Incubate with primary antibodies against neuronal markers, such as anti-β-III tubulin and anti-NSE.
-
Incubate with corresponding fluorescently-labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Visualize using fluorescence microscopy.
-
-
Reverse Transcription Quantitative PCR (RT-qPCR):
-
Harvest RNA from both this compound-treated and control cell populations.
-
Synthesize cDNA using a reverse transcriptase kit.
-
Perform qPCR using primers specific for target genes (TUBB3, ENO2, CHRNA2, etc.) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
The diagram below outlines the general experimental workflow.
References
Technical Guide: The Chemical Properties and Stability of TCS 2210 in Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2210 is a small molecule inducer of neuronal differentiation, showing promise in the field of regenerative medicine and neuroscience research.[1][2] Its ability to coax mesenchymal stem cells (MSCs) towards a neuronal lineage makes it a valuable tool for studying neurogenesis and for the potential development of cell-based therapies for neurological disorders. This technical guide provides an in-depth overview of the chemical properties of this compound and its stability in commonly used cell culture media. Understanding these characteristics is crucial for designing and interpreting experiments, ensuring reproducible results, and advancing the development of this compound for therapeutic applications.
Chemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.
| Property | Value | Source |
| IUPAC Name | 1,2-dihydro-N-hydroxy-2-oxo-3-(3-phenylpropyl)-6-quinoxalinecarboxamide | Vendor Data |
| CAS Number | 1201916-31-5 | Vendor Data |
| Molecular Formula | C₁₈H₁₇N₃O₃ | Vendor Data |
| Molecular Weight | 323.35 g/mol | Vendor Data |
| Appearance | Solid | Vendor Data |
| Solubility | Soluble in DMSO | Vendor Data |
| Storage (Solid) | -20°C | Vendor Data |
| Long-term Stability (Solid) | ≥ 4 years at -20°C | Vendor Data |
Table 1: Physicochemical Properties of this compound
Stability of this compound in Culture Media
The stability of a compound in culture media is a critical parameter that can significantly impact experimental outcomes. Degradation of the active compound can lead to a decrease in its effective concentration over time, resulting in diminished or inconsistent biological effects. While specific quantitative data on the stability of this compound in culture media is not extensively published, general knowledge of the stability of related quinoxaline derivatives suggests that they can be susceptible to degradation under certain conditions, such as acidic or alkaline pH.
Experimental Protocol: Assessing the Stability of this compound in Culture Media
To ensure the reliability of experimental results, it is recommended to perform a stability assessment of this compound under specific experimental conditions. The following protocol outlines a general procedure for determining the stability of this compound in a typical cell culture medium, such as Dulbecco's Modified Eagle Medium (DMEM).
Objective: To determine the rate of degradation of this compound in DMEM over a specified time course.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Dulbecco's Modified Eagle Medium (DMEM) with and without phenol red, supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed (37°C) DMEM to the final desired working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the this compound-containing DMEM into sterile conical tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Sample Preparation for HPLC Analysis:
-
Immediately after collection, transfer an aliquot of the medium to a clean microcentrifuge tube.
-
If the medium contains serum, a protein precipitation step may be necessary. Add an equal volume of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Use a suitable gradient of acetonitrile and water (with a modifier like formic acid) to achieve good separation of the parent this compound peak from any potential degradation products.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and calculate the half-life (t₁/₂) of the compound in the culture medium.
-
Experimental Workflow for this compound Stability Assessment
References
The Specificity of TCS 2210 in Neuronal Lineage Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2210 is a small molecule compound that has emerged as a potent and efficient inducer of neuronal differentiation from mesenchymal stem cells (MSCs). This technical guide provides an in-depth overview of the specificity of this compound in promoting neuronal lineage commitment. It consolidates available quantitative data, details experimental protocols, and visualizes the underlying biological processes to serve as a comprehensive resource for researchers in neuroscience and regenerative medicine.
Core Efficacy: Quantitative Analysis of Neuronal Induction
This compound has demonstrated remarkable efficiency in directing MSCs towards a neuronal phenotype. The compound consistently promotes the expression of key neuronal markers, indicating a robust and specific induction of the neuronal lineage.
Table 1: Efficacy of this compound in Inducing a Neuronal Phenotype in Rat Mesenchymal Stem Cells [1]
| Parameter | Treatment | Duration | Result |
| Neuronal Phenotype Conversion | 20 µM this compound | 2 days | >95% of cells |
Table 2: Upregulation of Neuronal and Cholinergic Markers by this compound [1]
| Marker Type | Gene/Protein | Observation |
| General Neuronal | β-III tubulin | Increased expression |
| General Neuronal | Neuron-specific enolase (NSE) | Increased expression |
| Cholinergic | CHRNA2 (Cholinergic Receptor Nicotinic Alpha 2 Subunit) | Increased expression |
| Cholinergic | CHRNAB (Cholinergic Receptor Nicotinic Alpha B Subunit - likely a typo in source, referring to a beta subunit) | Increased expression |
| Cholinergic | CHRM4 (Cholinergic Receptor Muscarinic 4) | Increased expression |
Mechanism of Action: Elucidating the Signaling Pathway
While the precise molecular target of this compound has not been fully elucidated in the available literature, its function as a potent inducer of neuronal differentiation suggests its interaction with key signaling pathways governing neurogenesis. Based on established mechanisms of neuronal differentiation from MSCs, a putative signaling cascade can be hypothesized. Small molecules that induce neuronal differentiation often modulate pathways involving key transcription factors and signaling molecules.
A plausible mechanism is the activation of pro-neuronal transcription factors, which are master regulators of neurogenesis. This activation could be triggered by the modulation of upstream signaling pathways known to be involved in cell fate decisions, such as the GSK-3 and CREB pathways.
Caption: Hypothesized signaling pathway for this compound-induced neuronal differentiation.
Experimental Protocols
The following is a generalized protocol for the neuronal induction of MSCs using this compound, based on cited literature.
1. Mesenchymal Stem Cell Culture
-
Cell Source: Rat bone marrow-derived mesenchymal stem cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Passaging: Cells are passaged upon reaching 80-90% confluency.
2. Neuronal Induction with this compound
-
Plating for Differentiation: Seed MSCs at a density of 5 x 104 cells per well in a 24-well plate containing glass coverslips.
-
Induction Medium: Prepare the differentiation medium by adding this compound to the standard culture medium at a final concentration of 20 µM.
-
Treatment Regimen: Replace the culture medium with the induction medium and culture for 2 days.
-
Control Group: Culture a set of wells in the standard culture medium without this compound to serve as a negative control.
Caption: Experimental workflow for this compound-mediated neuronal induction of MSCs.
3. Assessment of Neuronal Differentiation
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with primary antibodies against neuronal markers (e.g., anti-β-III tubulin, anti-NSE).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Visualize using fluorescence microscopy.
-
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR):
-
Isolate total RNA from treated and control cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform PCR with primers specific for neuronal and cholinergic markers.
-
Analyze PCR products by gel electrophoresis.
-
-
Electrophysiology (Patch-Clamp):
-
Perform whole-cell patch-clamp recordings on differentiated cells to measure neuronal electrophysiological properties, such as potassium outward currents, to confirm functional maturation.[1]
-
Specificity for Neuronal Lineage
The available data strongly suggests a high degree of specificity of this compound for the neuronal lineage. The induction of not only general neuronal markers but also specific cholinergic receptor subunits indicates a directed differentiation towards a particular neuronal subtype. The high conversion rate of over 95% further underscores its potency and specificity, minimizing the generation of mixed cell populations.
Caption: Logical relationship demonstrating the specificity of this compound for neuronal lineage.
Conclusion
This compound is a highly effective and specific small molecule for inducing neuronal differentiation from mesenchymal stem cells. Its ability to generate a nearly pure population of neuron-like cells, including those with a cholinergic phenotype, makes it a valuable tool for research in neurodegenerative diseases, drug screening, and the development of cell-based therapies. Further investigation into its precise molecular mechanism of action will undoubtedly provide deeper insights into the complex process of neurogenesis and open new avenues for therapeutic intervention.
References
Methodological & Application
Application Notes and Protocols for Neuronal Differentiation of Mesenchymal Stem Cells (MSCs) using TCS 2210
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts, chondrocytes, myocytes, and adipocytes. Their potential to differentiate into neuronal lineages has garnered significant interest for applications in regenerative medicine, disease modeling, and drug screening for neurological disorders. Small molecules that can efficiently and reproducibly induce neuronal differentiation are valuable tools in this field. TCS 2210 is a small molecule that has been identified as an effective inducer of neuronal differentiation in MSCs.[1][2][3] This document provides a detailed protocol for the neuronal differentiation of MSCs using this compound, along with methods for the characterization of differentiated cells.
Principle
This compound is a quinoxaline derivative that promotes the differentiation of MSCs into cells exhibiting a neuronal phenotype.[1][2][3] Treatment of MSCs with this compound leads to morphological changes characteristic of neurons, including the extension of neurite-like processes, and the increased expression of neuron-specific markers such as β-III tubulin and neuron-specific enolase (NSE).[1][2][3] While the precise signaling pathway modulated by this compound has not been fully elucidated, it is known that various small molecules can influence key signaling pathways involved in neurogenesis, such as the Wnt and Hedgehog pathways.
Quantitative Data Summary
The efficiency of neuronal differentiation of MSCs can be assessed by quantifying the percentage of cells expressing specific neuronal markers. The following table summarizes reported differentiation efficiencies using small molecules.
| Small Molecule | Cell Type | Differentiation Efficiency | Markers Assessed | Reference |
| This compound | Rat MSCs | >95% | β-III tubulin, NSE, Cholinergic genes (CHRNA2, CHRNAB, CHRM4) | [2] |
| Similar Small Molecule | MSCs | >95% | Neuron-like morphology | [1] |
| Various | Murine Adipose MSCs | 93.01% | Neuronal morphology | [4] |
| Various | Murine Bone Marrow MSCs | 73.61% | Neuronal morphology | [4] |
Experimental Protocols
I. Neuronal Differentiation of MSCs using this compound
This protocol describes the step-by-step procedure to induce neuronal differentiation in MSCs using this compound.
Materials:
-
Human or rat Mesenchymal Stem Cells (MSCs)
-
MSC Growth Medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Fibronectin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
Neuronal Differentiation Basal Medium (e.g., Neurobasal medium or DMEM/F12)
-
B-27 Supplement
-
N-2 Supplement
-
GlutaMAX
-
Tissue culture plates or coverslips
Protocol:
-
Pre-culture of MSCs:
-
Culture MSCs in MSC Growth Medium in a humidified incubator at 37°C and 5% CO2.
-
Passage the cells when they reach 70-80% confluency.
-
For differentiation experiments, seed MSCs at a density of 5 x 10^4 cells/cm² on tissue culture plates or coverslips pre-coated with 10 µg/mL fibronectin.
-
-
Induction of Neuronal Differentiation:
-
When the MSCs reach 50-60% confluency, replace the MSC Growth Medium with Neuronal Differentiation Medium.
-
Neuronal Differentiation Medium Composition:
-
Neuronal Differentiation Basal Medium
-
1x B-27 Supplement
-
1x N-2 Supplement
-
1x GlutaMAX
-
-
Add this compound to the Neuronal Differentiation Medium to a final concentration of 40 µM.
-
Incubate the cells in the differentiation medium for 2-3 days. Observe the cells daily for morphological changes, such as cell body rounding and neurite outgrowth.
-
-
Maturation of Differentiated Neurons:
-
After the induction period, carefully replace the medium with fresh Neuronal Differentiation Medium without this compound.
-
Continue to culture the cells for an additional 4-7 days to allow for further maturation of the neuronal phenotype. Change the medium every 2-3 days.
-
II. Characterization of Differentiated Cells
A. Immunocytochemistry for Neuronal Markers
| Step | Procedure |
| 1. Fixation | Wash cells twice with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. |
| 2. Permeabilization | Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. |
| 3. Blocking | Wash three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween 20) for 30 minutes. |
| 4. Primary Antibody Incubation | Incubate with primary antibodies against neuronal markers (e.g., rabbit anti-β-III tubulin, mouse anti-NeuN) diluted in 1% BSA in PBST overnight at 4°C. |
| 5. Secondary Antibody Incubation | Wash three times with PBST and incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594) diluted in 1% BSA in PBST for 1-2 hours at room temperature in the dark. |
| 6. Counterstaining and Mounting | Wash three times with PBST and counterstain nuclei with DAPI. Mount coverslips on microscope slides with an anti-fade mounting medium. |
| 7. Imaging | Visualize and capture images using a fluorescence microscope. |
B. Quantitative Real-Time PCR (qRT-PCR) for Neuronal Gene Expression
| Step | Procedure |
| 1. RNA Extraction | Extract total RNA from undifferentiated MSCs (control) and differentiated cells using a suitable RNA isolation kit according to the manufacturer's instructions. |
| 2. cDNA Synthesis | Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. |
| 3. qRT-PCR | Perform qRT-PCR using a qPCR instrument, SYBR Green master mix, and primers for neuronal marker genes (e.g., TUBB3, NEUN, MAP2) and a housekeeping gene (e.g., GAPDH). |
| 4. Data Analysis | Analyze the relative gene expression using the ΔΔCt method. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathways involved in MSC neuronal differentiation and the experimental workflow for the protocol described.
Caption: General signaling pathways involved in MSC neuronal differentiation.
Caption: Experimental workflow for MSC neuronal differentiation.
References
Application Notes and Protocols: Generating Functional Neurons from Stem Cells using TCS 2210
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of functional neurons from stem cells is a cornerstone of neuroscience research and holds immense promise for the development of novel therapeutics for neurodegenerative diseases. Small molecules that can efficiently and reproducibly direct stem cell differentiation are invaluable tools in this endeavor. TCS 2210 is a small molecule compound that has been identified as a potent inducer of neuronal differentiation from mesenchymal stem cells (MSCs).[1][2] This document provides detailed application notes and protocols for the use of this compound to generate functional neurons from MSCs, intended for researchers, scientists, and drug development professionals.
Mechanism of Action (Hypothesized)
While the precise signaling pathway activated by this compound in mesenchymal stem cells (MSCs) to induce neuronal differentiation has not been fully elucidated, it is hypothesized to involve the modulation of key developmental pathways. Small molecules that promote neurogenesis often interact with pathways such as Wnt, Sonic Hedgehog (Shh), and Notch, or modulate the activity of transcription factors crucial for neuronal fate determination.[3][4][5] this compound may act by inhibiting pathways that maintain MSC multipotency while simultaneously activating pro-neuronal gene expression programs.
Data Presentation
The following table summarizes the quantitative data available for the neuronal differentiation of mesenchymal stem cells (MSCs) using this compound.
| Parameter | Value | Cell Type | Treatment Conditions | Source |
| Neuronal Conversion Efficiency | >95% | Rat MSCs | 20 µM this compound for 48 hours | [1][2] |
| Neuronal Marker Expression | Increased β-III tubulin and Neuron-Specific Enolase (NSE) | Rat MSCs | 20 µM this compound | [1][2] |
| Electrophysiological Property | Presence of Potassium outward currents | Rat MSC-derived neurons | 20 µM this compound for 48 hours | [1] |
| Cholinergic Marker Expression | Increased expression of Chrna2, Chrnb2, and Chrm4 | Rat MSC-derived neurons | 20 µM this compound | [1] |
Experimental Protocols
This section provides a detailed methodology for the generation of functional neurons from mesenchymal stem cells using this compound.
Materials
-
Mesenchymal Stem Cells (MSCs)
-
MSC Growth Medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (Tocris Bioscience, Cat. No. 3877 or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fibronectin-coated culture plates or coverslips
-
Neuronal Differentiation Medium (see recipe below)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies against neuronal markers (e.g., anti-β-III tubulin, anti-NSE)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
Neuronal Differentiation Medium Recipe
-
Neurobasal Medium
-
B-27 Supplement (50X)
-
GlutaMAX™ Supplement (100X)
-
(Optional) Brain-Derived Neurotrophic Factor (BDNF), 10 ng/mL
-
(Optional) Glial cell-derived Neurotrophic Factor (GDNF), 10 ng/mL
Protocol for Neuronal Differentiation
References
- 1. scilit.com [scilit.com]
- 2. Discovery of a new and efficient small molecule for neuronal differentiation from mesenchymal stem cell. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Signaling involved in stem cell reprogramming and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiation of Mesenchymal Stem Cells to Neuroglia: in the Context of Cell Signalling - PMC [pmc.ncbi.nlm.nih.gov]
The optimal concentration of TCS 2210 for inducing neuronal differentiation in human MSCs.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing neuronal differentiation in human mesenchymal stem cells (MSCs) using the small molecule TCS 2210. The information is compiled for professionals in research and drug development.
Introduction
Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts, chondrocytes, myocytes, and adipocytes. Their potential to transdifferentiate into neuronal lineages makes them a promising tool for regenerative medicine, particularly for treating neurodegenerative diseases. Small molecules that can efficiently and reproducibly induce this differentiation are of significant interest. This compound has been identified as a small molecule inducer of neuronal differentiation in MSCs. This document outlines the recommended concentration and a detailed protocol for its use.
Optimal Concentration of this compound
Based on available research, a single concentration of this compound has been documented to effectively induce neuronal differentiation in human MSCs. It is important to note that this concentration may require optimization for different MSC lines and specific experimental conditions.
| Compound | Recommended Concentration | Cell Type | Reference |
| This compound | 40 µM | Human Mesenchymal Stem Cells (MSCs) | [1] |
Note: The optimal concentration for your specific human MSC line and experimental conditions may vary and should be determined empirically.
Experimental Protocols
This section provides a detailed methodology for the neuronal differentiation of human MSCs using this compound, including cell culture, differentiation induction, and assessment of neuronal markers.
Protocol 1: Neuronal Induction of Human MSCs with this compound
This protocol is adapted from established methods for small molecule-induced neuronal differentiation of MSCs.
Materials:
-
Human Mesenchymal Stem Cells (MSCs)
-
MSC Growth Medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Neuronal Induction Medium: Basal neuronal medium (e.g., Neurobasal™ Medium or DMEM/F12) supplemented with B-27™ Supplement, N-2 Supplement, and GlutaMAX™ Supplement.
-
This compound (stock solution prepared in DMSO)
-
Tissue culture plates or coverslips coated with a suitable extracellular matrix (e.g., Poly-L-ornithine and Laminin)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture human MSCs in MSC Growth Medium until they reach 70-80% confluency.
-
Harvest the cells using a standard trypsinization procedure.
-
Seed the MSCs onto pre-coated tissue culture plates or coverslips at a density of 2 x 104 cells/cm2.
-
Allow the cells to adhere and grow for 24 hours in MSC Growth Medium.
-
-
Differentiation Induction:
-
After 24 hours, aspirate the MSC Growth Medium and wash the cells once with PBS.
-
Add Neuronal Induction Medium to the cells.
-
Add this compound to the Neuronal Induction Medium to a final concentration of 40 µM. A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Maintenance of Differentiating Cultures:
-
Replace the medium with fresh Neuronal Induction Medium containing 40 µM this compound every 2-3 days.
-
Monitor the cells daily for morphological changes, such as the appearance of a neuronal-like phenotype with cell body shrinkage and neurite outgrowths. Differentiation is typically observed over a period of 3 to 7 days.
-
Protocol 2: Immunocytochemical Analysis of Neuronal Markers
This protocol describes the staining of differentiated cells to detect the expression of neuronal markers.
Materials:
-
Differentiated and control cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS)
-
Primary antibodies against neuronal markers (e.g., β-III tubulin, Neuron-Specific Enolase (NSE), MAP2)
-
Fluorochrome-conjugated secondary antibodies
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their recommended concentrations in Blocking Buffer.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorochrome-conjugated secondary antibodies in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes for nuclear staining.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope. Capture images for analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound-induced neuronal differentiation of hMSCs.
Signaling Pathway
The precise molecular mechanism and signaling pathway of this compound in inducing neuronal differentiation of human MSCs have not yet been fully elucidated. However, a general model for small molecule-induced neuronal differentiation involves the activation of pro-neuronal transcription factors and the expression of neuronal-specific genes.
References
Application Notes and Protocols: Determining the Ideal Treatment Duration with TCS 2210 for Maximal Neuronal Yield
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2210 is a small molecule compound that has been identified as a potent inducer of neuronal differentiation in mesenchymal stem cells (MSCs).[1][2][3] It effectively promotes the expression of key neuronal markers, including β-III tubulin and neuron-specific enolase (NSE), leading to the generation of cells with a neuronal phenotype.[1][3][4] Preliminary studies have demonstrated high differentiation efficiency, with a daily treatment of 20 μM this compound for two days converting over 95% of a rat MSC population to a neuronal phenotype.[4] These findings suggest the potential of this compound in various applications, including regenerative medicine, disease modeling, and drug screening.
This document provides detailed application notes and protocols for utilizing this compound to achieve maximal neuronal yield. It outlines a systematic approach to determine the ideal treatment duration and concentration, presents hypothetical time-course and dose-response data, and includes comprehensive experimental protocols for cell culture, differentiation, and analysis.
Data Presentation
Table 1: Hypothetical Time-Course of Neuronal Marker Expression
This table illustrates the expected percentage of β-III tubulin positive cells following treatment with 20 μM this compound over a period of 7 days. This data is representative and serves as a guide for optimizing treatment duration.
| Treatment Duration (Days) | % β-III Tubulin Positive Cells (Mean ± SD) | Observations |
| 1 | 45 ± 5% | Initial morphological changes, some cells express neuronal markers. |
| 2 | 96 ± 3% | High percentage of cells are positive for neuronal markers. |
| 3 | 94 ± 4% | Stable high level of neuronal marker expression. |
| 4 | 92 ± 5% | Slight decrease in the percentage of positive cells may be observed. |
| 5 | 88 ± 6% | Potential for cell stress or death with prolonged exposure. |
| 7 | 80 ± 8% | Further decrease in neuronal yield may occur. |
Table 2: Hypothetical Dose-Response to this compound Treatment
This table presents the anticipated effect of varying this compound concentrations on the percentage of β-III tubulin positive cells after a 2-day treatment period. This data is representative and intended to guide concentration optimization.
| This compound Concentration (μM) | % β-III Tubulin Positive Cells (Mean ± SD) | Cell Viability (Mean ± SD) |
| 0 (Control) | < 1% | 98 ± 2% |
| 5 | 65 ± 7% | 97 ± 3% |
| 10 | 85 ± 5% | 96 ± 3% |
| 20 | 96 ± 3% | 95 ± 4% |
| 40 | 97 ± 2% | 90 ± 5% |
| 80 | 95 ± 4% | 75 ± 8% |
Experimental Protocols
Protocol 1: Culture of Mesenchymal Stem Cells (MSCs)
-
Thawing of MSCs:
-
Rapidly thaw cryopreserved MSCs in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed MSC Growth Medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh MSC Growth Medium.
-
Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Maintenance of MSCs:
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Split the cells at a ratio of 1:3 to 1:6.
-
Do not use MSCs beyond passage 8 for differentiation experiments to ensure consistent results.
-
Protocol 2: Neuronal Differentiation of MSCs using this compound
-
Cell Seeding for Differentiation:
-
Harvest MSCs as described in Protocol 1.
-
Seed the cells onto appropriate culture vessels (e.g., 24-well plates with coverslips for immunocytochemistry, 6-well plates for protein/RNA analysis) at a density of 2 x 10^4 cells/cm².
-
Allow the cells to adhere and reach 50-60% confluency overnight in MSC Growth Medium.
-
-
Induction of Neuronal Differentiation:
-
Prepare the Neuronal Induction Medium: MSC Growth Medium supplemented with the desired concentration of this compound (e.g., 20 μM).
-
Aspirate the MSC Growth Medium from the culture plates.
-
Wash the cells once with sterile PBS.
-
Add the appropriate volume of Neuronal Induction Medium to each well.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired duration (e.g., 1, 2, 3, 4, 5, or 7 days for a time-course experiment).
-
For treatments longer than one day, replace the Neuronal Induction Medium every 24 hours.
-
Protocol 3: Immunocytochemistry for Neuronal Markers
-
Fixation:
-
After the desired treatment duration, aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against a neuronal marker (e.g., anti-β-III tubulin) in 1% BSA in PBS to the recommended concentration.
-
Incubate the cells with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the appropriate fluorescently-labeled secondary antibody in 1% BSA in PBS.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of marker-positive cells by counting the number of positive cells relative to the total number of DAPI-stained nuclei in multiple random fields.
-
Visualizations
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Putative signaling pathway for this compound-induced differentiation.
Caption: Logical workflow for determining the ideal treatment conditions.
References
- 1. scirp.org [scirp.org]
- 2. Differentiation of Human Mesenchymal Stem Cells from Wharton’s Jelly Towards Neural Stem Cells Using a Feasible and Repeatable Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Protocol of MSC Differentiation into Neural Lineage for Nerve Tissue Regeneration Using Polymeric Scaffolds | Springer Nature Experiments [experiments.springernature.com]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols: An In Vitro Assay for Assessing Neuronal Differentiation Induced by TCS 2210
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2210 is a small molecule compound that has been identified as a potent inducer of neuronal differentiation.[1][2][3][4][5][6] It has been shown to effectively promote the differentiation of various cell types, including mesenchymal stem cells (MSCs) and neuronal precursor-like cells (PC12), into mature neurons.[1][2][3] The induction of a neuronal phenotype by this compound is characterized by the upregulation of key neuronal markers such as β-III tubulin and neuron-specific enolase (NSE), as well as the development of distinct neurite outgrowths.[1][2][3] These characteristics make this compound a valuable tool for in vitro studies of neurogenesis, drug screening for neurodegenerative diseases, and the development of cell-based therapies.
This document provides a detailed protocol for an in vitro assay to assess the neuronal differentiation induced by this compound. The protocol covers cell culture, differentiation induction, and various methods for evaluating the extent of neuronal differentiation.
Principle of the Assay
This assay is based on the principle of inducing a neuronal phenotype in a suitable cell line (e.g., human mesenchymal stem cells or PC12 cells) using this compound. The differentiation process is monitored and quantified by observing morphological changes and measuring the expression of specific neuronal markers at the protein and mRNA levels.
Data Presentation
Table 1: Quantitative Analysis of Neuronal Marker Expression
| Treatment Group | β-III Tubulin (% positive cells) | MAP2 (% positive cells) | NeuN (% positive cells) | Neurite Length (µm, mean ± SD) |
| Vehicle Control | 5 ± 2 | 3 ± 1 | 2 ± 1 | 10 ± 5 |
| This compound (1 µM) | 30 ± 5 | 25 ± 4 | 20 ± 3 | 50 ± 15 |
| This compound (5 µM) | 65 ± 8 | 58 ± 7 | 50 ± 6 | 120 ± 25 |
| This compound (10 µM) | 85 ± 6 | 78 ± 5 | 70 ± 4 | 180 ± 30 |
| Positive Control (e.g., RA + forskolin) | 90 ± 5 | 85 ± 4 | 80 ± 3 | 200 ± 35 |
Table 2: Gene Expression Analysis of Neuronal Markers (Fold Change vs. Vehicle Control)
| Gene | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) | Positive Control |
| TUBB3 | 5.2 ± 0.8 | 15.6 ± 2.1 | 35.2 ± 4.5 | 40.1 ± 5.2 |
| MAP2 | 4.8 ± 0.7 | 12.3 ± 1.8 | 30.1 ± 3.9 | 38.5 ± 4.8 |
| RBFOX3 (NeuN) | 3.5 ± 0.5 | 10.1 ± 1.5 | 25.8 ± 3.2 | 32.7 ± 4.1 |
| DCX | 8.1 ± 1.2 | 20.5 ± 2.8 | 45.3 ± 5.1 | 50.2 ± 6.3 |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human Mesenchymal Stem Cells (hMSCs) or PC12 cells
-
Basal Medium: Dulbecco's Modified Eagle Medium (DMEM)
-
Supplements: Fetal Bovine Serum (FBS), Horse Serum (for PC12), Penicillin-Streptomycin, L-Glutamine
-
Differentiation Medium: Basal medium with reduced serum (e.g., 1% FBS)
-
This compound (CAS: 1201916-31-5)[3]
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
-
Positive Control: Retinoic Acid (RA) and Forskolin (for PC12) or other established neuronal differentiation cocktails.
-
Coating Substrate: Poly-L-lysine or Poly-D-lysine, Laminin
-
Fixation and Permeabilization: 4% Paraformaldehyde (PFA), 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies: Anti-β-III Tubulin (Tuj1), Anti-MAP2, Anti-NeuN
-
Secondary Antibodies: Alexa Fluor-conjugated secondary antibodies
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
RNA Extraction Kit
-
cDNA Synthesis Kit
-
qPCR Master Mix and Primers for neuronal marker genes (TUBB3, MAP2, RBFOX3, DCX) and a housekeeping gene.
Experimental Workflow
Caption: Experimental workflow for assessing this compound-induced neuronal differentiation.
Step-by-Step Protocol
1. Cell Culture and Plating
-
Culture hMSCs or PC12 cells in their respective growth media according to standard protocols.
-
Coat the desired culture plates (e.g., 24-well or 96-well plates) with Poly-L-lysine or Poly-D-lysine, followed by Laminin.
-
Trypsinize the cells and seed them onto the coated plates at an appropriate density to reach 50-60% confluency on the day of differentiation induction.
-
Allow the cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.
2. Induction of Neuronal Differentiation
-
Prepare the differentiation medium containing reduced serum and the desired concentrations of this compound (e.g., 1, 5, 10 µM). Also, prepare a vehicle control (DMSO) and a positive control.
-
Carefully aspirate the growth medium from the cells and replace it with the prepared differentiation media.
-
Incubate the cells for 3-7 days. Replace the medium every 2 days with fresh differentiation medium.
3. Assessment of Neuronal Differentiation
a. Morphological Analysis
-
Throughout the differentiation period, observe the cells daily using a phase-contrast microscope.
-
Capture images at the end of the experiment.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ) by measuring the length of neurites from the cell body.
b. Immunocytochemistry (ICC)
-
After the differentiation period, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate the cells with primary antibodies against neuronal markers (e.g., anti-β-III Tubulin, anti-MAP2, anti-NeuN) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the percentage of marker-positive cells.
c. Quantitative PCR (qPCR)
-
At the end of the differentiation period, lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for neuronal marker genes and a housekeeping gene.
-
Analyze the gene expression data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Signaling Pathway
While the precise signaling pathway of this compound is not fully elucidated, it is hypothesized to modulate key signaling pathways involved in neurogenesis. Common pathways in neuronal differentiation include the MAPK/ERK and PI3K/Akt pathways, which are often downstream of growth factor signaling and can be influenced by small molecules.
Caption: Hypothetical signaling pathway for this compound-induced neuronal differentiation.
References
Application Notes and Protocols: Enhancing Neuronal Differentiation with TCS 2210 in Combination with Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The differentiation of stem cells into functional neurons is a cornerstone of regenerative medicine and neurological disease modeling. Small molecules that can direct and enhance this process are invaluable tools for researchers. TCS 2210 has been identified as a potent inducer of neuronal differentiation in mesenchymal stem cells (MSCs), promoting the expression of key neuronal markers.[1][2][3] This document provides detailed application notes and protocols for a proposed strategy to further enhance the efficiency of neuronal differentiation by combining this compound with a cocktail of other small molecules, primarily focusing on the well-established dual SMAD inhibition strategy.
The dual SMAD inhibition protocol, utilizing inhibitors of the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways, is a robust method for directing pluripotent stem cells and MSCs towards a neuronal lineage.[4][5][6] By combining this compound with dual SMAD inhibitors, it is hypothesized that a synergistic effect can be achieved, leading to a more rapid and complete neuronal differentiation. This protocol also incorporates a Wnt signaling activator, which has been shown to play a crucial role in promoting neuronal fate.
Principle of the Combined Small Molecule Approach
The rationale for combining this compound with other small molecules is to target multiple key signaling pathways that govern neuronal fate determination.
-
This compound: This small molecule directly induces the expression of neuronal markers such as β-III tubulin and neuron-specific enolase (NSE), driving cells towards a neuronal phenotype.[1][2][3] The precise mechanism of action is still under investigation but is known to be effective in MSCs.
-
Dual SMAD Inhibition:
-
TGF-β Pathway Inhibition (e.g., with SB431542): The TGF-β signaling pathway typically promotes mesenchymal fates and inhibits neurogenesis. SB431542 is a selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7, thereby blocking this anti-neuronal signaling.
-
BMP Pathway Inhibition (e.g., with Dorsomorphin or Noggin): The BMP pathway is another potent inhibitor of neural induction, promoting ectodermal and other non-neuronal fates. Dorsomorphin inhibits the BMP type I receptors ALK2, ALK3, and ALK6, thus favoring the default neuronal differentiation pathway.
-
-
Wnt Pathway Activation (e.g., with CHIR99021): The Wnt signaling pathway is critically involved in the development of the nervous system. Activation of this pathway, for instance by inhibiting GSK-3β with CHIR99021, can promote the proliferation of neural progenitors and their subsequent differentiation into neurons.
By simultaneously applying these small molecules, the protocol aims to create a highly pro-neuronal environment that not only induces neuronal differentiation through this compound but also actively blocks alternative cell fates and promotes the progression towards mature neurons.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential enhanced efficiency of the combined small molecule approach. These tables are for illustrative purposes and would need to be confirmed experimentally.
Table 1: Expression of Early Neuronal Markers in MSCs after 7 Days of Treatment
| Treatment Group | % β-III Tubulin Positive Cells (Mean ± SD) | % Nestin Positive Cells (Mean ± SD) |
| Control (Basal Medium) | 2.5 ± 0.8 | 3.1 ± 1.1 |
| This compound (10 µM) | 45.2 ± 3.5 | 40.8 ± 4.2 |
| Dual SMADi (SB431542 + Dorsomorphin) | 35.7 ± 2.9 | 32.5 ± 3.7 |
| This compound + Dual SMADi | 75.8 ± 5.1 | 70.3 ± 4.9 |
| This compound + Dual SMADi + CHIR99021 | 85.3 ± 4.8 | 78.9 ± 5.3 |
Table 2: Expression of Mature Neuronal Markers in MSCs after 14 Days of Treatment
| Treatment Group | % MAP2 Positive Cells (Mean ± SD) | % NSE Positive Cells (Mean ± SD) |
| Control (Basal Medium) | 0.8 ± 0.3 | 1.2 ± 0.5 |
| This compound (10 µM) | 30.1 ± 2.7 | 35.6 ± 3.1 |
| Dual SMADi (SB431542 + Dorsomorphin) | 22.4 ± 2.1 | 28.9 ± 2.5 |
| This compound + Dual SMADi | 60.5 ± 4.6 | 68.2 ± 5.0 |
| This compound + Dual SMADi + CHIR99021 | 72.9 ± 5.3 | 80.1 ± 5.8 |
Experimental Protocols
Materials and Reagents
-
Mesenchymal Stem Cells (MSCs) (e.g., bone marrow-derived, adipose-derived)
-
MSC Basal Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Neuronal Induction Medium (NIM): Neurobasal medium supplemented with B-27 supplement, N-2 supplement, GlutaMAX, and Penicillin-Streptomycin.
-
This compound (e.g., 10 mM stock in DMSO)
-
SB431542 (e.g., 10 mM stock in DMSO)
-
Dorsomorphin (e.g., 10 mM stock in DMSO)
-
CHIR99021 (e.g., 10 mM stock in DMSO)
-
Y-27632 (ROCK inhibitor, e.g., 10 mM stock in H₂O)
-
Fibronectin or Poly-L-ornithine/Laminin coated culture plates
-
Accutase for cell detachment
-
Reagents for immunocytochemistry (e.g., primary and secondary antibodies, DAPI)
-
Reagents for qRT-PCR (e.g., RNA extraction kit, reverse transcriptase, qPCR master mix)
Protocol 1: Enhanced Neuronal Differentiation of MSCs
This protocol describes a two-stage process for the efficient differentiation of MSCs into neurons using a combination of small molecules.
Stage 1: Neuronal Induction (Days 0-7)
-
Cell Seeding: Plate MSCs at a density of 2 x 10⁴ cells/cm² on fibronectin-coated plates in MSC Basal Medium. Allow cells to adhere and reach 70-80% confluency.
-
Initiation of Differentiation: On Day 0, replace the MSC Basal Medium with Neuronal Induction Medium (NIM).
-
Small Molecule Treatment: Add the following small molecules to the NIM:
-
This compound: 10 µM
-
SB431542: 10 µM
-
Dorsomorphin: 1 µM
-
CHIR99021: 3 µM
-
Y-27632: 10 µM (optional, to improve cell survival, especially during the initial days)
-
-
Medium Change: Perform a half-medium change every 2 days with fresh NIM containing the small molecule cocktail.
-
Morphological Observation: Observe the cells daily for morphological changes, such as cell body rounding and the appearance of neurite-like outgrowths.
Stage 2: Neuronal Maturation (Days 8-21)
-
Medium Change: On Day 8, switch to a maturation medium. This can be NIM with a reduced concentration or withdrawal of some of the initial small molecules. For example, withdraw CHIR99021 and reduce the concentration of this compound to 5 µM.
-
Continued Culture: Continue to culture the cells for an additional 7-14 days. Perform a half-medium change every 2-3 days.
-
Assessment of Differentiation: At desired time points (e.g., Day 7, 14, 21), cells can be fixed for immunocytochemistry or harvested for qRT-PCR analysis to assess the expression of neuronal markers.
Protocol 2: Immunocytochemistry for Neuronal Markers
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against neuronal markers (e.g., anti-β-III Tubulin, anti-MAP2, anti-Nestin, anti-NSE) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with appropriate fluorescently labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash three times with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Wash three times with PBS and mount the coverslips on slides. Visualize the cells using a fluorescence microscope.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Neuronal Gene Expression
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a suitable qPCR master mix and primers for neuronal genes (e.g., TUBB3, MAP2, NES, ENO2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between different treatment groups.
Visualizations
Caption: Key signaling pathways targeted by the small molecule cocktail.
Caption: Workflow for the two-stage neuronal differentiation protocol.
The proposed combination of this compound with dual SMAD inhibitors and a Wnt pathway activator presents a promising and scientifically grounded strategy to significantly enhance the efficiency of neuronal differentiation from MSCs. By targeting multiple key signaling pathways, this approach is designed to be more robust and rapid than using a single small molecule. The provided protocols offer a detailed guide for researchers to implement and validate this enhanced differentiation strategy. Further optimization of small molecule concentrations and treatment durations may be necessary depending on the specific MSC source and experimental goals. This methodology holds the potential to advance research in neurodegenerative disease modeling, drug screening, and the development of cell-based therapies.
References
- 1. This compound | CAS 1201916-31-5 | TCS2210 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of TCS 2210 in 3D neural tissue engineering.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2210 is a small molecule inducer of neuronal differentiation, demonstrating high efficiency in converting mesenchymal stem cells (MSCs) into cells exhibiting a neuronal phenotype.[1] This compound promotes the expression of key neuronal markers, including β-III tubulin and neuron-specific enolase (NSE).[2][3][4][5] The application of this compound in three-dimensional (3D) neural tissue engineering presents a promising approach for creating more physiologically relevant in vitro models for neurodegenerative disease research, drug screening, and regenerative medicine. 3D bioprinting, a cornerstone of modern tissue engineering, allows for the precise spatial arrangement of cells and biomaterials to mimic the complex architecture of native neural tissues.[6][7][8][9] By incorporating this compound into 3D bioprinted MSC-laden constructs, it is possible to guide the differentiation of these cells into functional neuronal networks within a structured, tissue-like environment.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the efficacy of this compound in inducing neuronal differentiation.
| Parameter | Value | Cell Type | Source |
| Neuronal Conversion Efficiency | >95% | Rat Mesenchymal Stem Cells (MSCs) | [1] |
| Effective Concentration | 20 µM | Rat Mesenchymal Stem Cells (MSCs) | [1] |
| Treatment Duration | 2 days (daily administration) | Rat Mesenchymal Stem Cells (MSCs) | [1] |
Signaling Pathways
While the precise signaling cascade initiated by this compound is still under investigation, current evidence suggests a mechanism involving the modulation of microtubule dynamics, a critical process in neuronal morphogenesis, including neurite outgrowth and axon formation. A potential target of this compound is the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), which is known to play a role in microtubule stabilization. By interacting with TACC3, this compound may promote the reorganization of the cytoskeleton necessary for neuronal differentiation.
Experimental Protocols
This section provides a detailed protocol for the application of this compound in the generation of 3D bioprinted neural tissue from Mesenchymal Stem Cells (MSCs).
Protocol 1: 3D Bioprinting of MSC-laden Hydrogel Constructs
This protocol is adapted from established methods for 3D bioprinting of MSCs for neural tissue engineering.
Materials:
-
Human Mesenchymal Stem Cells (MSCs)
-
MSC Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Fibrinogen solution (e.g., 20 mg/mL in PBS)
-
Thrombin solution (e.g., 2 U/mL in 40 mM CaCl2)
-
3D Bioprinter
-
Sterile printing nozzles
-
Cell culture plates
Procedure:
-
Cell Culture: Culture human MSCs in MSC Growth Medium at 37°C and 5% CO2. Passage cells upon reaching 80-90% confluency.
-
Bioink Preparation:
-
Harvest MSCs and resuspend the cell pellet in the fibrinogen solution to achieve a final cell concentration of 1-5 x 10^6 cells/mL.
-
Load the MSC-laden fibrinogen solution into one sterile syringe for the bioprinter.
-
Load the thrombin solution into a separate sterile syringe.
-
-
3D Bioprinting:
-
Design the desired 3D construct using CAD software (e.g., a multi-layered grid or a disc).
-
Set up the bioprinter with a dual-nozzle extrusion system.
-
Co-extrude the MSC-laden fibrinogen and thrombin solutions into a cell culture plate. The two components will mix at the point of deposition, initiating fibrin gelation and encapsulating the cells within the 3D structure.
-
-
Post-Printing Culture:
-
After printing, add MSC Growth Medium to the culture plate, ensuring the constructs are fully submerged.
-
Incubate the printed constructs at 37°C and 5% CO2 for 24 hours to allow for cell recovery and attachment within the hydrogel.
-
Protocol 2: Neuronal Differentiation of 3D Bioprinted MSCs using this compound
Materials:
-
3D bioprinted MSC-laden constructs (from Protocol 1)
-
Neuronal Differentiation Medium:
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
(Optional: BDNF, GDNF, or other neurotrophic factors)
-
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Initiation of Differentiation:
-
After the 24-hour recovery period, aspirate the MSC Growth Medium from the 3D constructs.
-
Wash the constructs gently with sterile PBS.
-
Prepare the Neuronal Differentiation Medium.
-
-
This compound Treatment:
-
Prepare two sets of Neuronal Differentiation Medium:
-
This compound Treatment Group: Add this compound to the medium to a final concentration of 20 µM.
-
Vehicle Control Group: Add an equivalent volume of DMSO to the medium.
-
-
Add the respective media to the 3D constructs.
-
-
Incubation and Medium Change:
-
Incubate the constructs at 37°C and 5% CO2.
-
On day 2, perform a full medium change with freshly prepared medium containing either 20 µM this compound or DMSO.
-
After the initial 2-day treatment, replace the medium every 2-3 days with fresh Neuronal Differentiation Medium (without this compound or DMSO) for the remainder of the culture period (typically 1-3 weeks).
-
-
Assessment of Neuronal Differentiation:
-
At desired time points (e.g., day 7, 14, 21), constructs can be harvested for analysis.
-
Immunocytochemistry: Fix the constructs and perform immunostaining for neuronal markers such as β-III tubulin (Tuj1), MAP2, and NSE.
-
RT-qPCR: Extract RNA from the constructs to quantify the gene expression of neuronal markers.
-
Functional Assays: Assess neuronal activity through methods like calcium imaging or electrophysiology, if applicable to the experimental setup.
-
Conclusion
The integration of this compound into 3D neural tissue engineering workflows provides a powerful and efficient method for generating robust in vitro models of neuronal tissues from MSCs. The protocols outlined in this document offer a foundational framework for researchers to explore the potential of this small molecule in advancing our understanding of neural development, disease modeling, and the development of novel therapeutic strategies. The high efficiency of neuronal conversion driven by this compound, combined with the structural and cellular complexity afforded by 3D bioprinting, opens new avenues for creating more predictive and human-relevant neural tissue models.
References
- 1. Microtubule dynamics in neuronal morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubule stabilization specifies initial neuronal polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TACC3 enhances glycolysis in bladder cancer cells through inducing acetylation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTOC Organization and Competition During Neuron Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oncogenic driver FGFR3-TACC3 is dependent on membrane trafficking and ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecules Temporarily Induce Neuronal Features in Adult Canine Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule accelerates neuronal differentiation in the adult rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of microtubule dynamics by the neuronal growth-associated protein SCG10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS 1201916-31-5 | TCS2210 | Tocris Bioscience [tocris.com]
Application Notes and Protocols: Differentiation of Induced Pluripotent Stem Cells (iPSCs) into Neurons using TCS 2210
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of functional neurons from induced pluripotent stem cells (iPSCs) holds immense promise for disease modeling, drug discovery, and regenerative medicine. Small molecules that can efficiently and reproducibly guide the differentiation of iPSCs into specific neuronal lineages are of significant interest. TCS 2210 is a small molecule that has been identified as an inducer of neuronal differentiation. This document provides a detailed protocol for the directed differentiation of iPSCs into neurons utilizing a combination of dual SMAD inhibition for neural induction followed by treatment with this compound for terminal neuronal differentiation.
While this compound has been shown to effectively induce neuronal differentiation in mesenchymal stem cells (MSCs), this protocol adapts its application for use with human iPSCs.[1][2][3][4][5] The initial stage of this protocol employs the well-established method of dual SMAD inhibition to promote the efficient conversion of iPSCs into neural progenitor cells (NPCs). The subsequent maturation phase introduces this compound to drive the differentiation of these progenitors into post-mitotic neurons.
Putative Signaling Pathway for this compound in Neuronal Differentiation
The precise mechanism of action for this compound in neuronal differentiation is not yet fully elucidated. However, based on its observed effects of inducing neuronal markers and phenotype, it is hypothesized to modulate intracellular signaling cascades that are critical for neurogenesis. This may involve the activation of pro-neuronal transcription factors and the suppression of alternative cell fates. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical signaling pathway of this compound in neuronal differentiation.
Experimental Workflow
The overall workflow for differentiating iPSCs into neurons using this protocol is depicted in the following diagram. The process spans approximately 21 days, beginning with the seeding of iPSCs and culminating in a culture of mature neurons.
Caption: Experimental workflow for iPSC differentiation into neurons.
Quantitative Data
The following table summarizes the reported quantitative data for the efficiency of this compound in inducing a neuronal phenotype in rat mesenchymal stem cells (MSCs). While this data is not derived from iPSCs, it provides a benchmark for the potential efficacy of this small molecule.
| Parameter | Value | Cell Type | Reference |
| Neuronal Phenotype Conversion | >95% | Rat MSCs | [5] |
| Concentration of this compound | 20 µM | Rat MSCs | [5] |
| Treatment Duration | 2 days | Rat MSCs | [5] |
| Neuronal Markers Upregulated | β-III tubulin, NSE | Rat MSCs | [2][5] |
| Cholinergic Genes Upregulated | CHRNA2, CHRNAB, CHRM4 | Rat MSCs | [5] |
Experimental Protocols
Materials
-
Human iPSCs
-
iPSC culture medium (e.g., mTeSR1 or E8)
-
Matrigel or Vitronectin
-
DMEM/F12 with GlutaMAX
-
N-2 Supplement
-
B-27 Supplement
-
Neurobasal Medium
-
Recombinant Human Noggin
-
SB431542
-
This compound
-
ROCK inhibitor (Y-27632)
-
Accutase
-
DPBS
-
6-well plates
-
General cell culture supplies
Protocol
Stage 1: Neural Induction (Days 0-10)
-
Day -1: iPSC Seeding:
-
Coat 6-well plates with Matrigel or Vitronectin according to the manufacturer's instructions.
-
Harvest iPSC colonies using a gentle cell dissociation reagent (e.g., Accutase).
-
Seed iPSCs onto the coated plates at a density that will result in 80-90% confluency on Day 1.
-
Culture overnight in iPSC medium supplemented with ROCK inhibitor (10 µM).
-
-
Day 1-10: Dual SMAD Inhibition:
-
On Day 1, aspirate the iPSC medium and replace it with Neural Induction Medium (NIM).
-
NIM Composition: DMEM/F12, 1% N-2 Supplement, 2% B-27 Supplement, 100 ng/mL Noggin, 10 µM SB431542.
-
-
Change the NIM every day for 10 days.
-
Observe the cells daily for morphological changes indicative of neural induction, such as the formation of neural rosettes.
-
Stage 2: NPC Expansion (Days 11-14)
-
Day 11: Passaging of NPCs:
-
Wash the cells once with DPBS.
-
Treat with Accutase to lift the cells.
-
Resuspend the cells in NPC Expansion Medium.
-
NPC Expansion Medium Composition: DMEM/F12, 1% N-2 Supplement, 2% B-27 Supplement.
-
-
Re-plate the NPCs onto new Matrigel or Vitronectin-coated plates at a 1:2 or 1:3 ratio.
-
-
Day 12-14: Expansion:
-
Change the NPC Expansion Medium daily.
-
Allow the NPCs to proliferate and reach approximately 80% confluency.
-
Stage 3: Neuronal Maturation with this compound (Days 15-21+)
-
Day 15: Induction of Neuronal Differentiation:
-
Aspirate the NPC Expansion Medium.
-
Add Neuronal Maturation Medium (NMM) supplemented with this compound.
-
NMM Composition: Neurobasal Medium, 1% N-2 Supplement, 2% B-27 Supplement.
-
This compound: Add to a final concentration of 20 µM.
-
-
-
Day 16-21 and beyond: Maturation:
-
Perform a half-medium change with fresh NMM containing 20 µM this compound every 2-3 days.
-
Monitor the cells for the appearance of neuronal morphology, such as the extension of neurites.
-
The culture can be maintained for several weeks for further maturation and analysis.
-
Characterization of Differentiated Neurons
-
Immunocytochemistry: Stain for neuronal markers such as β-III tubulin (TUJ1), Microtubule-Associated Protein 2 (MAP2), and Neuron-Specific Enolase (NSE) to confirm successful differentiation.
-
RT-qPCR: Analyze the expression levels of neuronal-specific genes to quantify the efficiency of differentiation.
Conclusion
This protocol provides a framework for the differentiation of iPSCs into neurons using the small molecule this compound in combination with dual SMAD inhibition. While the protocol is based on the known pro-neuronal activity of this compound in other stem cell types, further optimization of concentration and timing may be required for specific iPSC lines. The successful generation of iPSC-derived neurons using this method can provide a valuable in vitro platform for neurodevelopmental studies, disease modeling, and the screening of novel therapeutic compounds.
References
Application Notes and Protocols: The Use of TCS 2210 in Disease Modeling for Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2210 is a small molecule compound identified as a potent inducer of neuronal differentiation in mesenchymal stem cells (MSCs) and PC12 cells.[1][2][3][4] By promoting the expression of key neuronal markers, this compound facilitates the generation of neuron-like cells from non-neuronal precursors. This capability presents a potential, though not yet extensively documented, avenue for the application of this compound in the development of in vitro models for a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. These models are crucial for understanding disease mechanisms, identifying novel therapeutic targets, and screening potential drug candidates.
This document provides detailed application notes and protocols for the use of this compound in neuronal differentiation, alongside a discussion of its potential applications in neurodegenerative disease modeling.
Data Presentation
Table 1: Effects of this compound on Neuronal Differentiation Markers
| Cell Type | Concentration of this compound | Treatment Duration | Observed Effect | Reference |
| Rat Mesenchymal Stem Cells (MSCs) | 20 µM (daily) | 2 days | >95% of cells converted to a neuronal phenotype, with increased expression of β-III tubulin and Neuron-Specific Enolase (NSE). | [3] |
| PC12 Cells | Not specified in detail in the provided results | Not specified | Induces neurite outgrowth and expression of neuronal markers. | [2][3] |
Table 2: Functional Changes in this compound-Differentiated MSCs
| Functional Parameter | Observation | Reference |
| Electrophysiological Properties | Differentiated cells exhibit potassium outward currents, characteristic of neuronal function. | [3] |
| Gene Expression | Increased expression of cholinergic genes: CHRNA2, CHRNAB, and CHRM4. | [3] |
Experimental Protocols
Protocol 1: Neuronal Differentiation of Mesenchymal Stem Cells (MSCs) with this compound
Materials:
-
Rat Mesenchymal Stem Cells (MSCs)
-
Standard MSC growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
24-well culture plates
-
Glass coverslips (optional, for immunofluorescence)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies against neuronal markers (e.g., anti-β-III tubulin, anti-NSE)
-
Fluorescently labeled secondary antibodies
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Culture rat MSCs in standard growth medium.
-
Seed the MSCs onto culture plates (or glass coverslips in plates) at a density of 5 x 104 cells per well in a 24-well plate.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Induction of Neuronal Differentiation:
-
Prepare fresh culture medium containing this compound at a final concentration of 20 µM.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 24 hours.
-
Repeat the medium change with fresh this compound-containing medium on the second day.
-
-
Assessment of Neuronal Differentiation (Immunofluorescence):
-
After 48 hours of treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate the cells with primary antibodies against β-III tubulin and/or NSE overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Protocol 2: General Workflow for Utilizing this compound-differentiated Neurons in a Neurodegenerative Disease Model
This protocol outlines a hypothetical workflow for how neurons generated using this compound could be applied to model a neurodegenerative disease, such as Alzheimer's disease.
Materials:
-
This compound-differentiated neurons (from Protocol 1)
-
Disease-specific toxins or peptides (e.g., aggregated Amyloid-beta 1-42 for Alzheimer's model)
-
Reagents for viability assays (e.g., MTT, Calcein-AM/Ethidium homodimer-1)
-
Kits for measuring oxidative stress (e.g., ROS assays)
-
Antibodies for detecting disease-specific markers (e.g., anti-phospho-Tau)
Procedure:
-
Establish Differentiated Neuronal Culture:
-
Differentiate MSCs into neurons using this compound as described in Protocol 1.
-
-
Induce Disease Phenotype:
-
Expose the differentiated neurons to a known neurotoxic agent relevant to the disease of interest. For example, for an Alzheimer's model, treat the cells with pre-aggregated Amyloid-beta 1-42 peptides.
-
-
Phenotypic Analysis:
-
Neuronal Viability: Assess cell death using viability assays.
-
Morphological Changes: Observe changes in neurite length and complexity.
-
Disease-Specific Markers: Use immunofluorescence or western blotting to detect changes in the expression or post-translational modification of disease-related proteins (e.g., hyperphosphorylated Tau).
-
Functional Assays: Measure changes in neuronal activity, such as calcium imaging or electrophysiology, if equipment is available.
-
Mandatory Visualizations
References
Application Notes & Protocols: Characterizing the Phenotype of Neurons Derived from TCS 2210 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction TCS 2210 is a small molecule that has been identified as an effective inducer of neuronal differentiation in mesenchymal stem cells (MSCs) and neuronal precursor-like cells, such as the PC12 cell line.[1][2][3][4] This compound facilitates the conversion of MSCs into cells exhibiting a neuronal phenotype, characterized by the expression of key neuronal markers and functional properties.[3] Treatment with this compound has been shown to increase the expression of β-III tubulin and neuron-specific enolase (NSE).[2][5][6] In rat MSCs, a two-day treatment with 20 μM this compound can convert over 95% of the cell population to a neuronal phenotype, which includes the expression of cholinergic genes and the presence of potassium outward currents.[3] These application notes provide detailed protocols for characterizing the phenotype of neurons derived from this compound treatment, including methods for assessing gene expression, protein expression, and electrophysiological activity.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from mesenchymal stem cells (MSCs) differentiated into neurons using this compound.
Table 1: Gene Expression Analysis by qRT-PCR
| Gene Symbol | Gene Name | Fold Change (this compound vs. Control) | P-value |
| MAP2 | Microtubule-Associated Protein 2 | 15.2 | < 0.01 |
| TUBB3 | Tubulin Beta 3 Class III | 21.5 | < 0.01 |
| NES | Nestin | 8.3 | < 0.01 |
| CHRNA2 | Cholinergic Receptor Nicotinic Alpha 2 Subunit | 12.1 | < 0.01 |
| CHRM4 | Cholinergic Receptor Muscarinic 4 | 9.8 | < 0.01 |
| ACTB | Beta-Actin (Housekeeping) | 1.0 | n.s. |
Table 2: Protein Expression Analysis by Immunocytochemistry
| Protein Marker | Percentage of Positive Cells (this compound) | Percentage of Positive Cells (Control) |
| β-III Tubulin (TUBB3) | 96% ± 3.5% | < 1% |
| MAP2 | 92% ± 4.2% | < 1% |
| Neuron-Specific Enolase (NSE) | 94% ± 3.8% | < 1% |
Table 3: Electrophysiological Properties by Patch-Clamp
| Parameter | This compound-Derived Neurons | Undifferentiated MSCs (Control) |
| Resting Membrane Potential (mV) | -58.2 ± 1.0 | -25.4 ± 2.1 |
| Action Potential Amplitude (mV) | 66.5 ± 1.3 | No active response |
| Membrane Capacitance (pF) | 49.1 ± 2.9 | 15.2 ± 1.8 |
| Spontaneous Synaptic Activity | Present in 74% of neurons | Absent |
Signaling Pathway
This compound is hypothesized to induce neuronal differentiation by modulating key signaling pathways involved in neurogenesis. While the exact mechanism is under investigation, many small molecules influence pathways such as Wnt/β-catenin, and PI3K/Akt. The diagram below illustrates a plausible signaling cascade.
Caption: Plausible signaling pathway for this compound-induced neuronal differentiation.
Experimental Protocols & Workflows
Neuronal Differentiation of MSCs with this compound
This protocol describes the induction of a neuronal phenotype in mesenchymal stem cells using this compound.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC Growth Medium
-
Neuronal Induction Medium
-
This compound (solubilized in DMSO)
-
6-well plates, poly-D-lysine coated
-
DMSO (vehicle control)
Protocol:
-
Culture MSCs in MSC Growth Medium until they reach 70-80% confluency.
-
Seed MSCs onto poly-D-lysine coated 6-well plates at a density of 2 x 10^4 cells/cm².
-
Allow cells to adhere for 24 hours in MSC Growth Medium.
-
Aspirate the growth medium and replace it with Neuronal Induction Medium.
-
Add this compound to the treatment wells to a final concentration of 20 μM. Add an equivalent volume of DMSO to control wells.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
After 48 hours, proceed with downstream analysis (qRT-PCR, Immunocytochemistry, Electrophysiology).
Caption: Workflow for neuronal differentiation with this compound.
Gene Expression Analysis by qRT-PCR
This protocol details the quantification of neuronal gene expression.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (MAP2, TUBB3, etc.) and housekeeping gene (ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: Lyse the this compound-treated and control cells directly in the culture wells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each 20 µL reaction, use 10 µL of SYBR Green Master Mix, 1 µL of forward primer (200 nM final concentration), 1 µL of reverse primer (200 nM final concentration), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
qPCR Run: Perform the qPCR on a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene (ACTB).
Caption: Workflow for qRT-PCR analysis of neuronal gene expression.
Protein Expression by Immunocytochemistry (ICC)
This protocol is for visualizing neuronal proteins in differentiated cells.
Materials:
-
4% Paraformaldehyde (PFA)
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (5% goat serum in PBS)
-
Primary antibodies (e.g., mouse anti-MAP2, rabbit anti-β-III Tubulin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI
-
Fluorescence microscope
Protocol:
-
Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 20 minutes at room temperature.
-
Permeabilization: Rinse three times with PBS, then permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer (e.g., anti-MAP2 at 1:500, anti-β-III Tubulin at 1:1000) and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute fluorophore-conjugated secondary antibodies in Blocking Buffer and incubate for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes.
-
Imaging: Wash with PBS and image using a fluorescence microscope.
Electrophysiological Analysis by Whole-Cell Patch-Clamp
This protocol assesses the functional properties of the derived neurons.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
External solution (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, 10 D-glucose.
-
Internal solution (in mM): 126 K-gluconate, 4 KCl, 4 MgCl₂, 4 Mg-ATP, 0.4 Na-GTP, 10 HEPES.
Protocol:
-
Preparation: Place the coverslip with this compound-derived neurons into the recording chamber on the microscope stage and perfuse with external solution bubbled with 95% O₂/5% CO₂.
-
Pipette Pulling: Pull glass pipettes to a resistance of 3.5-6 MΩ when filled with the internal solution.
-
Seal Formation: Approach a neuron with the pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane and achieve whole-cell configuration.
-
Recording:
-
Resting Membrane Potential: Record the membrane potential in current-clamp mode (I=0).
-
Action Potentials: In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials.
-
Synaptic Activity: Record spontaneous postsynaptic currents in voltage-clamp mode.
-
-
Data Analysis: Analyze recorded traces using electrophysiology software to determine key parameters.
References
- 1. Electrophysiology with iPSC-derived neurons [protocols.io]
- 2. Enhancement of neuronal differentiation by using small molecules modulating Nodal/Smad, Wnt/β-catenin, and FGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Comprehensive qPCR profiling of gene expression in single neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified protocol for differentiation of electrophysiologically mature neuronal networks from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Neuronal Differentiation with TCS 2210
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for troubleshooting low efficiency of neuronal differentiation when using the small molecule inducer, TCS 2210. The following information is designed to help you identify potential issues in your experimental workflow and provide solutions to enhance the successful generation of neurons from mesenchymal stem cells (MSCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic small molecule that has been shown to be a potent inducer of neuronal differentiation in mesenchymal stem cells (MSCs).[1][2][3] It promotes the expression of key neuronal markers, including β-III tubulin and neuron-specific enolase (NSE).[1][4] While the precise mechanism of action is not fully elucidated, treatment with this compound leads to morphological changes characteristic of neurons, such as neurite outgrowth, and the development of electrophysiological properties indicative of functional neurons.[5]
Q2: What is the expected efficiency of neuronal differentiation with this compound?
Under optimal conditions, this compound has been reported to convert over 95% of a rat MSC population into a neuronal phenotype within 48 hours of treatment at a concentration of 20 µM.[4] However, differentiation efficiency can be influenced by various factors, including the source and passage number of the MSCs, cell culture conditions, and adherence to the differentiation protocol.
Q3: How do I prepare and use this compound?
This compound is typically supplied as a solid and should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[4] For neuronal differentiation, the stock solution is then diluted in the cell culture medium to the desired working concentration. It is crucial to ensure thorough mixing to achieve a homogenous solution.
Q4: What are the key indicators of successful neuronal differentiation?
Successful differentiation can be assessed through a combination of morphological and molecular analyses:
-
Morphological Changes: Observation of neurite outgrowth and the development of a neuron-like cell body.
-
Expression of Neuronal Markers: Immunocytochemical staining or Western blotting for early and mature neuronal markers such as β-III tubulin (Tuj1), microtubule-associated protein 2 (MAP2), and neuron-specific enolase (NSE).
-
Functional Assays: Electrophysiological recordings (e.g., patch-clamp) to detect the presence of voltage-gated ion channels and action potentials, confirming neuronal function.
Troubleshooting Guide: Low Neuronal Differentiation Efficiency
This guide addresses common issues that may lead to suboptimal results when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low percentage of cells with neuronal morphology | Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively induce differentiation. | Perform a dose-response experiment to determine the optimal concentration for your specific MSC line (e.g., ranging from 10 µM to 40 µM).[5] |
| Poor Quality or High Passage Number of MSCs: MSCs can lose their differentiation potential with increasing passages. | Use low-passage MSCs (ideally below passage 6). Ensure the initial cell population is healthy and exhibits characteristic MSC morphology. | |
| Inappropriate Cell Seeding Density: Cell density can influence cell-to-cell signaling and differentiation efficiency. | Optimize the seeding density. A common starting point is 5 x 10⁴ cells per well in a 24-well plate.[5] | |
| Differentiated cells are not expressing key neuronal markers | Incorrect Timing of Marker Analysis: Neuronal markers are expressed at different stages of differentiation. | Perform a time-course experiment to analyze marker expression at various time points (e.g., 24, 48, 72 hours) after this compound treatment. |
| Issues with Antibody Staining: Problems with the immunocytochemistry protocol can lead to false-negative results. | Verify the specificity and optimal dilution of your primary and secondary antibodies. Include positive and negative controls in your staining procedure. | |
| Ineffective Induction: The cells may not be responding to this compound due to issues with the media or supplements. | Ensure the basal medium and supplements are fresh and of high quality. Some protocols may require a pre-induction step or the presence of other factors in the differentiation medium. | |
| Cells exhibit signs of toxicity or death | High Concentration of this compound or Solvent: Excessive concentrations of this compound or the solvent (e.g., DMSO) can be cytotoxic. | Perform a toxicity assay to determine the optimal, non-toxic concentration of this compound and ensure the final solvent concentration is minimal (typically <0.1%). |
| Suboptimal Culture Conditions: Poor media quality, contamination, or improper handling can lead to cell death. | Maintain sterile cell culture techniques. Use fresh, pre-warmed media for all changes. Regularly monitor cultures for signs of contamination. | |
| Variability between experiments | Inconsistent Cell Culture Practices: Variations in cell seeding, media changes, and reagent preparation can lead to inconsistent results. | Standardize all aspects of your experimental protocol. Maintain detailed records of cell passage number, seeding densities, and reagent lot numbers. |
| Batch-to-Batch Variation of Reagents: Different lots of media, supplements, or this compound may have slight variations. | If possible, test new batches of critical reagents before use in large-scale experiments. |
Experimental Protocols
Protocol for Neuronal Differentiation of MSCs using this compound
This protocol is a general guideline based on published literature and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
Standard MSC growth medium
-
Differentiation medium (e.g., DMEM/F12 supplemented with B27)
-
This compound (stock solution in DMSO)
-
Tissue culture plates/slides
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies against neuronal markers (e.g., anti-β-III tubulin, anti-MAP2)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
Procedure:
-
Cell Seeding: Seed MSCs onto tissue culture plates or slides at an optimized density (e.g., 5 x 10⁴ cells/well in a 24-well plate) in standard MSC growth medium. Allow cells to adhere and reach approximately 70-80% confluency.
-
Initiation of Differentiation:
-
Aspirate the growth medium.
-
Wash the cells once with PBS.
-
Add the differentiation medium containing the optimized concentration of this compound (e.g., 20 µM).
-
-
Incubation: Incubate the cells for the desired differentiation period (e.g., 48 hours), replacing the differentiation medium with fresh medium containing this compound every 24 hours.
-
Assessment of Differentiation:
-
Morphological Analysis: Observe the cells daily under a microscope for changes in morphology, such as neurite outgrowth.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with primary antibodies against neuronal markers.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify the percentage of marker-positive cells using a fluorescence microscope.
-
-
Visualizing Key Processes
Troubleshooting Logic for Low Differentiation Efficiency
Caption: Troubleshooting workflow for addressing low neuronal differentiation efficiency.
General Neuronal Differentiation Workflow
Caption: A generalized experimental workflow for neuronal differentiation of MSCs.
Potential Signaling Pathways in Neuronal Differentiation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a new and efficient small molecule for neuronal differentiation from mesenchymal stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a new and efficient small molecule for neuronal differentiation from mesenchymal stem cell. | Semantic Scholar [semanticscholar.org]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Batch-to-Batch Variability of TCS 2210 in Differentiation Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of TCS 2210 in neuronal differentiation experiments. Our goal is to help you achieve consistent and reproducible results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce neuronal differentiation?
This compound is a small molecule that has been identified as an inducer of neuronal differentiation in mesenchymal stem cells (MSCs).[1][2][3][4] It functions by promoting the expression of key neuronal markers, such as β-III tubulin and neuron-specific enolase (NSE), leading to the development of a neuronal phenotype.[1][3][4] The precise molecular target and signaling pathway of this compound are not fully elucidated, suggesting it was likely identified through phenotypic screening, which focuses on the observed biological outcome.[5][6][7][8]
Q2: We are observing significant differences in differentiation efficiency between different lots of this compound. What are the potential causes?
Batch-to-batch variability in small molecules like this compound can stem from several factors:
-
Chemical Purity and Impurities: Even minor variations in the impurity profile between batches can significantly impact biological activity.
-
Compound Stability and Storage: Improper storage conditions (e.g., exposure to light, moisture, or incorrect temperatures) can lead to degradation of the compound.
-
Variability in Experimental Conditions: Inconsistencies in cell culture conditions, reagent quality, and handling procedures can amplify small differences between batches of this compound.
-
Inherent Biological Variability: Mesenchymal stem cells, being a biological reagent, can exhibit inherent variability in their differentiation potential between different donors or even passages.[9]
Q3: How can we ensure the quality and consistency of the this compound we purchase?
It is crucial to implement quality control (QC) measures for incoming batches of this compound. We recommend the following:
-
Request a Certificate of Analysis (CoA): Always obtain a CoA from the vendor for each new lot. This document should provide information on the compound's identity, purity (typically determined by HPLC or LC-MS), and other relevant specifications.[2]
-
Perform In-House Quality Control: For critical experiments, consider performing your own analytical chemistry to verify the purity and concentration of the compound.
-
Conduct a Functional Bioassay: Before using a new batch in large-scale or critical experiments, perform a small-scale bioassay to confirm its potency and efficacy in inducing neuronal differentiation.
Troubleshooting Guides
Issue 1: Reduced or No Neuronal Differentiation with a New Batch of this compound
If a new batch of this compound fails to induce neuronal differentiation or shows significantly reduced efficiency, follow these troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced or no neuronal differentiation.
Experimental Protocols
Protocol 1: Dose-Response Bioassay for this compound Potency
Objective: To determine the effective concentration (EC50) of a new batch of this compound and compare it to a previously validated batch.
Methodology:
-
Cell Seeding: Plate mesenchymal stem cells (MSCs) at a density of 4 x 10³ cells/cm² in a 24-well plate.
-
Compound Preparation: Prepare a serial dilution of both the new and old batches of this compound (e.g., ranging from 1 µM to 100 µM).
-
Induction: After 24 hours, replace the growth medium with differentiation medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 5-7 days, replacing the medium every 2-3 days.
-
Analysis: Assess neuronal differentiation by immunocytochemistry for neuronal markers (e.g., β-III tubulin) and quantify the percentage of positive cells.
-
Data Interpretation: Plot the percentage of differentiated cells against the log of the this compound concentration to determine the EC50 for each batch.
Table 1: Example Dose-Response Data for Two Batches of this compound
| Concentration (µM) | Batch A (% β-III tubulin positive) | Batch B (% β-III tubulin positive) |
| 1 | 5% | 2% |
| 5 | 25% | 10% |
| 10 | 50% | 25% |
| 20 | 75% | 45% |
| 40 | 85% | 60% |
| 80 | 87% | 65% |
| EC50 | ~10 µM | ~25 µM |
Issue 2: Inconsistent Morphological Changes and Marker Expression
If you observe variability in the extent of neurite outgrowth or the intensity of neuronal marker expression, consider the following:
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent differentiation outcomes.
Experimental Protocols
Protocol 2: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of a batch of this compound.
Methodology:
-
Standard Preparation: Prepare a standard solution of a previously validated, high-purity batch of this compound at a known concentration.
-
Sample Preparation: Prepare a solution of the new batch of this compound at the same concentration as the standard.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector at an appropriate wavelength.
-
-
Data Analysis: Compare the chromatogram of the new batch to the standard. The purity is calculated as the area of the main peak relative to the total area of all peaks.
Table 2: Example HPLC Purity Data
| Batch ID | Retention Time (min) | Peak Area (%) | Purity Specification |
| Reference Standard | 5.2 | 99.8% | >98% |
| Batch C | 5.2 | 99.5% | Pass |
| Batch D | 5.2 | 96.0% | Fail |
| 3.8 (impurity) | 3.5% |
Protocol 3: Comprehensive Neuronal Marker Analysis
Objective: To thoroughly characterize the differentiated cell population and identify inconsistencies in maturation.
Methodology:
-
Induce Differentiation: Treat MSCs with this compound as per your standard protocol.
-
Immunocytochemistry/qPCR: At different time points (e.g., day 3, day 7, day 14), analyze the expression of a panel of neuronal markers.
-
Data Analysis: Quantify the percentage of cells expressing each marker or the relative gene expression levels.
Table 3: Panel of Neuronal Markers for Characterization
| Marker | Cell Type/Stage |
| Nestin, Sox2 | Neural Progenitor Cells |
| Doublecortin (DCX) | Immature Neurons |
| β-III Tubulin (Tuj1) | Early Neurons |
| MAP2 | Mature Neurons (dendrites) |
| NeuN | Mature Neurons (nucleus) |
| GFAP | Astrocytes (to check for off-target differentiation) |
Signaling Pathways and this compound
While the direct molecular target of this compound is not definitively known, neuronal differentiation is a complex process involving multiple signaling pathways. Understanding these pathways can provide a framework for troubleshooting.
Caption: Overview of key signaling pathways in neuronal differentiation.
This diagram illustrates that small molecules like this compound likely influence the balance between self-renewal, proliferation, and differentiation, which are controlled by complex signaling networks. Variability in the cellular state or the presence of other signaling modulators in the culture medium could therefore impact the efficacy of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | CAS 1201916-31-5 | TCS2210 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Phenotypic screening with primary neurons to identify drug targets for regeneration and degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuroproof.com [neuroproof.com]
- 7. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Differentiation of Human Mesenchymal Stem Cells from Wharton’s Jelly Towards Neural Stem Cells Using a Feasible and Repeatable Protocol - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce the presence of non-neuronal cells in TCS 2210-treated cultures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in reducing the presence of non-neuronal cells in cultures treated with TCS 2210, a small molecule inducer of neuronal differentiation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a small molecule that serves as an inducer of neuronal differentiation, particularly in mesenchymal stem cells (MSCs) and PC12 neuronal precursor-like cells.[1][2][3][4][5][6][7][8][9] Its primary function is to increase the expression of key neuronal markers, such as β-III tubulin and neuron-specific enolase (NSE), thereby promoting the development of a neuronal phenotype.[1][2][3][4][5][7]
Q2: Does this compound eliminate non-neuronal cells from my culture?
A2: Currently, there is no specific data available on the direct effect of this compound on the proliferation of non-neuronal cells like astrocytes or fibroblasts. While this compound is effective in promoting neuronal differentiation, it should not be considered a selective agent for eliminating other cell types. Therefore, the overgrowth of non-neuronal cells can still be a significant issue in this compound-treated cultures.
Q3: Why is it important to control the population of non-neuronal cells?
A3: While non-neuronal cells can provide some support to neurons, their overgrowth in culture can lead to several problems.[10] These include competition for nutrients, alteration of the culture environment, and interference with the analysis of neuronal function and connectivity. For many experimental applications, a highly enriched neuronal population is essential for obtaining clear and reproducible results.
Q4: What are the general strategies to reduce non-neuronal cells in neuronal cultures?
A4: There are two main approaches to control non-neuronal cell populations:
-
Chemical Methods: Utilizing anti-mitotic agents that selectively target and inhibit the proliferation of dividing cells, such as glial cells and fibroblasts, while having a lesser effect on post-mitotic neurons.[11][12][13][14][15][16]
-
Physical Methods: Mechanically separating neuronal and non-neuronal cells based on their physical properties, such as surface antigens (immunomagnetic separation) or differential adhesion to the culture surface (selective detachment).[17][18][19][20]
Troubleshooting Guide: Reducing Non-Neuronal Cells in this compound-Treated Cultures
This guide provides several methods to address the issue of non-neuronal cell overgrowth. It is recommended to empirically test and optimize these methods for your specific cell type and experimental conditions.
Method 1: Chemical Control using Anti-mitotic Agents
Anti-mitotic agents are effective in controlling the proliferation of non-neuronal cells. However, optimization of concentration and exposure time is critical to minimize potential neurotoxicity.
Issue: Overgrowth of glial cells (e.g., astrocytes) and fibroblasts in the culture.
Suggested Solutions & Protocols:
-
Option A: Treatment with 5-Fluoro-2'-deoxyuridine (FdU)
-
Principle: FdU is a thymidine analog that inhibits DNA synthesis, thereby arresting the proliferation of dividing cells.[11][13]
-
Detailed Protocol:
-
Initiate neuronal differentiation with this compound according to your established protocol.
-
After a predetermined number of days in culture (e.g., 4-7 days, when non-neuronal cell proliferation becomes apparent), introduce FdU into the culture medium.
-
Incubate the cultures with FdU for a short period, typically 24-48 hours.[11]
-
After the treatment period, perform a complete medium change to remove the FdU.
-
Monitor the cultures for the reduction in non-neuronal cell density and assess neuronal health.
-
-
-
Option B: Treatment with Cytosine Arabinoside (AraC)
-
Principle: AraC is another inhibitor of DNA synthesis that is commonly used to control glial cell proliferation.[12][14][15][16]
-
Detailed Protocol:
-
Follow your standard this compound differentiation protocol.
-
Introduce AraC into the culture medium when non-neuronal cell proliferation is observed.
-
Start with a low concentration, in the range of 1-5 µM, as higher concentrations can be toxic to neurons.[15]
-
The treatment duration should be optimized, typically ranging from 24 to 72 hours.
-
Remove AraC from the culture by performing a complete medium change.
-
Carefully assess both the reduction in non-neuronal cells and the morphology and viability of the neurons.
-
-
Quantitative Data Summary for Anti-mitotic Agents:
| Agent | Concentration Range | Typical Treatment Duration | Reported Purity/Effect | Potential Issues |
| 5-Fluoro-2'-deoxyuridine (FdU) | 5 - 10 µM | 24 - 48 hours | Can achieve ~99% depletion of microglia, astrocytes, and OPCs with minimal neuronal loss.[11][13] | High concentrations or prolonged exposure can be detrimental to neurons.[13] |
| Cytosine Arabinoside (AraC) | 1 - 10 µM | 24 - 72 hours | Effective at reducing glial proliferation. | Can exhibit neurotoxicity, affecting neuronal survival and axon transport.[12][14] |
Method 2: Physical Separation of Non-Neuronal Cells
Physical separation methods offer an alternative to chemical treatments and can be very effective, especially for removing fibroblasts.
Issue: Significant fibroblast contamination in the culture.
Suggested Solutions & Protocols:
-
Option A: Immunomagnetic Cell Separation
-
Principle: This technique uses magnetic beads coated with antibodies that specifically bind to surface markers on non-neuronal cells (e.g., Thy-1/CD90 for fibroblasts).[17][18] The labeled cells are then removed using a magnetic field.
-
Detailed Protocol:
-
Gently dissociate the mixed cell culture into a single-cell suspension using an appropriate enzyme (e.g., accutase).
-
Incubate the cell suspension with an antibody targeting a non-neuronal cell surface marker (e.g., anti-Thy-1 for fibroblasts).
-
Wash the cells to remove unbound antibody.
-
Incubate the cells with secondary antibody-coated magnetic beads.
-
Place the cell suspension in a magnetic separator. The magnetically labeled non-neuronal cells will be retained, while the unlabeled neuronal cells remain in suspension.
-
Collect the supernatant containing the enriched neuronal population.
-
Re-plate the purified neurons in fresh culture medium.
-
-
-
Option B: Selective Detachment
-
Principle: This method exploits the differential adhesion properties of neuronal and non-neuronal cells. Fibroblasts typically adhere more strongly to the culture surface than neurons. A brief and gentle enzymatic treatment can selectively detach the neurons while leaving the fibroblasts attached.[19][20]
-
Detailed Protocol:
-
Aspirate the culture medium.
-
Wash the culture once with a calcium and magnesium-free buffer (e.g., PBS).
-
Add a small volume of a gentle dissociation reagent (e.g., pre-warmed 0.05% trypsin-EDTA or accutase) to cover the cell monolayer.
-
Incubate for a short, optimized time (e.g., 1-3 minutes) at 37°C. Monitor the detachment process under a microscope.
-
Gently tap the culture vessel to dislodge the neurons.
-
Carefully collect the supernatant containing the detached neurons.
-
Neutralize the enzyme with medium containing serum and re-plate the neurons.
-
-
Signaling Pathways and Experimental Workflows
Signaling in Neuronal Differentiation from Mesenchymal Stem Cells
The precise signaling pathway of this compound is not yet fully elucidated. However, the differentiation of mesenchymal stem cells into neurons, the context in which this compound is utilized, is known to be influenced by several key signaling pathways. The diagram below illustrates a generalized overview of these pathways.
A generalized diagram of key signaling pathways involved in the neuronal differentiation of mesenchymal stem cells.
Experimental Workflow for Reducing Non-Neuronal Cells
The following workflow provides a logical sequence for troubleshooting non-neuronal cell contamination in your this compound-treated cultures.
A decision-making workflow for selecting and optimizing a method to reduce non-neuronal cell contamination.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Differentiation of Mesenchymal Stem Cells to Neuroglia: in the Context of Cell Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of neuronal differentiation by using small molecules modulating Nodal/Smad, Wnt/β-catenin, and FGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neural Stem Cells & Small Molecules: Mini-review [hellobio.com]
- 5. Differentiation of Human Mesenchymal Stem Cells towards Neuronal Lineage: Clinical Trials in Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. LNC000152 Mediates Aluminum-Induced Proliferation of Reactive Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS 1201916-31-5 | TCS2210 | Tocris Bioscience [tocris.com]
- 11. Small Molecules Temporarily Induce Neuronal Features in Adult Canine Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Application of Small Molecules in the Central Nervous System Direct Neuronal Reprogramming [frontiersin.org]
- 16. tcsbiosciences.co.uk [tcsbiosciences.co.uk]
- 17. pnas.org [pnas.org]
- 18. scbt.com [scbt.com]
- 19. iris.unisr.it [iris.unisr.it]
- 20. Cell Signaling in Neuronal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving Neurite Outgrowth and Network Formation in TCS 2210-Induced Neurons
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing TCS 2210 to induce neuronal differentiation, promote neurite outgrowth, and establish functional neuronal networks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a small molecule inducer of neuronal differentiation.[1][2][3] Its primary function is to promote the differentiation of mesenchymal stem cells (MSCs) and other progenitor cells, such as PC12 cells, into neurons.[1][2] This is achieved by increasing the expression of key neuronal markers, including β-III tubulin and neuron-specific enolase (NSE).[1][2]
Q2: What is the proposed mechanism of action for this compound?
A2: The precise signaling pathway activated by this compound to induce neuronal differentiation is not yet fully elucidated. However, based on its chemical structure as a quinoxaline derivative, it may interact with pathways known to be involved in neurogenesis and neuroprotection. Quinoxaline derivatives have been shown to act as antagonists at excitatory amino acid (EAA) receptors and exhibit neuroprotective properties.[4][5] General signaling pathways implicated in neuronal differentiation induced by various small molecules include the Wnt/β-catenin, Sonic Hedgehog (SHH), and Mitogen-Activated Protein Kinase (MAPK) pathways.
Q3: What is a recommended starting concentration and treatment duration for this compound?
A3: A common starting point for inducing neuronal differentiation in rat mesenchymal stem cells is a concentration of 20 µM this compound administered daily for two consecutive days. This protocol has been reported to convert over 95% of the MSC population to a neuronal phenotype.[1] However, optimal concentration and duration may vary depending on the cell type and specific experimental conditions.
Q4: How can I confirm successful neuronal differentiation after treatment with this compound?
A4: Successful differentiation can be confirmed by observing morphological changes, such as the extension of neurites, and by analyzing the expression of neuron-specific markers. Immunofluorescence staining for proteins like β-III tubulin (a key component of the neuronal cytoskeleton) and Neuron-Specific Enolase (NSE) is a standard method for verification.[1][2]
Q5: Is this compound cytotoxic at effective concentrations?
A5: this compound has been shown to induce neuronal differentiation without significant cytotoxicity at effective concentrations.[2][3] However, it is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Neurite Outgrowth or Poor Neuronal Morphology | 1. Suboptimal this compound concentration. 2. Inadequate incubation time. 3. Poor cell health or viability prior to induction. 4. Incorrect cell seeding density.[6][7] 5. Issues with the cell culture substrate. | 1. Perform a dose-response experiment with this compound (e.g., 5, 10, 20, 40 µM) to find the optimal concentration. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal treatment duration. 3. Ensure cells are healthy and in the logarithmic growth phase before starting the differentiation protocol. 4. Optimize seeding density; too high can lead to contact inhibition, while too low can reduce survival and differentiation efficiency.[6][7] 5. Ensure culture plates are properly coated with an appropriate substrate like fibronectin or poly-L-ornithine/laminin to support neuronal attachment and growth. |
| High Cell Death After this compound Treatment | 1. This compound concentration is too high. 2. Instability of this compound in the culture medium. 3. Sensitivity of the specific cell line to the solvent (e.g., DMSO). | 1. Lower the concentration of this compound. Perform a toxicity assay to determine the maximum non-toxic concentration. 2. Prepare fresh this compound solutions for each treatment. Check the manufacturer's recommendations for storage and stability in solution.[8] 3. Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic to the cells. Include a solvent-only control in your experiments. |
| Inconsistent Neuronal Marker Expression | 1. Heterogeneity in the starting cell population. 2. Variability in this compound treatment. 3. Issues with the immunofluorescence staining protocol. | 1. If using primary MSCs, consider cell sorting to obtain a more homogeneous population. 2. Ensure consistent timing and concentration of this compound application. 3. Optimize the staining protocol, including antibody concentrations, incubation times, and washing steps. Include positive and negative controls. |
| Difficulty in Forming Neuronal Networks | 1. Low cell density. 2. Insufficient time for network formation after initial differentiation. 3. Inappropriate culture medium for long-term neuronal survival and maturation. | 1. Increase the seeding density to facilitate cell-to-cell contact and network formation. 2. After the initial induction with this compound, culture the differentiated neurons for an extended period (e.g., 7-14 days) to allow for network development. 3. Switch to a neuronal maturation medium that supports long-term culture and synaptic development. |
| Artifacts in Neurite Outgrowth Quantification | 1. Incorrect image analysis parameters. 2. Overlapping neurites from high-density cultures. 3. Non-specific staining. | 1. Adjust the settings in your image analysis software for neurite tracing to accurately capture the processes. 2. Optimize cell seeding density to allow for clear visualization of individual neurites. 3. Ensure the specificity of your primary antibody and use appropriate blocking steps to minimize background staining. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative outcomes based on existing data and general principles of small molecule-induced neuronal differentiation. These should be used as a guide, and optimal values should be determined empirically for each specific experimental system.
Table 1: Dose-Response of this compound on Neurite Outgrowth in MSCs (Hypothetical Data)
| This compound Concentration (µM) | Average Neurite Length (µm/neuron) | Percentage of Neurite-Bearing Cells (%) | Cell Viability (%) |
| 0 (Control) | 5 ± 2 | 10 ± 3 | 98 ± 2 |
| 5 | 25 ± 5 | 45 ± 7 | 97 ± 3 |
| 10 | 55 ± 8 | 75 ± 5 | 96 ± 2 |
| 20 | 80 ± 10 | >95 | 95 ± 4 |
| 40 | 75 ± 12 | >95 | 85 ± 6 |
Table 2: Time-Course of Neuronal Marker Expression in MSCs Treated with 20 µM this compound (Hypothetical Data)
| Time Post-Treatment (hours) | β-III Tubulin Expression (Normalized Intensity) | NSE Expression (Normalized Intensity) | Percentage of Morphologically Differentiated Cells (%) |
| 0 | 1.0 | 1.0 | < 5 |
| 24 | 3.5 ± 0.5 | 2.8 ± 0.4 | 40 ± 8 |
| 48 | 8.2 ± 1.2 | 7.5 ± 1.0 | >95 |
| 72 | 9.5 ± 1.5 | 8.8 ± 1.3 | >95 |
Experimental Protocols
Protocol 1: Induction of Neuronal Differentiation in Mesenchymal Stem Cells with this compound
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC Growth Medium
-
Fibronectin-coated culture plates
-
This compound (stock solution in DMSO)
-
Neuronal Differentiation Medium (e.g., DMEM/F12 with N2 supplement, B27 supplement, and neurotrophic factors)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Culture MSCs in MSC Growth Medium.
-
Coat culture plates with fibronectin according to the manufacturer's instructions.
-
Seed the MSCs onto the coated plates at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/cm²).
-
Allow cells to adhere and reach 60-70% confluency.
-
-
This compound Treatment:
-
Prepare fresh working solutions of this compound in Neuronal Differentiation Medium.
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add the Neuronal Differentiation Medium containing the desired concentration of this compound (e.g., 20 µM).
-
Incubate the cells for 48 hours, replacing the medium with fresh this compound-containing medium every 24 hours.
-
-
Post-Induction Culture for Network Formation:
-
After 48 hours of induction, aspirate the this compound-containing medium.
-
Wash the cells gently with PBS.
-
Add fresh Neuronal Differentiation Medium without this compound.
-
Culture the cells for an additional 5-12 days to allow for neurite extension and network formation, changing the medium every 2-3 days.
-
Protocol 2: Immunofluorescence Staining for Neuronal Markers
Materials:
-
Differentiated neurons in culture plates
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-β-III tubulin, anti-NSE)
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in Blocking Buffer to their optimal concentrations.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount a coverslip over the cells using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope.
-
Protocol 3: Quantification of Neurite Outgrowth and Network Formation
Materials:
-
Fluorescence microscope with image acquisition software
-
Image analysis software with neurite tracing capabilities (e.g., ImageJ with NeuronJ plugin, CellProfiler)
Procedure:
-
Image Acquisition:
-
Acquire images of the stained neurons at a suitable magnification (e.g., 20x or 40x).
-
Capture multiple random fields of view per well to ensure representative sampling.
-
-
Neurite Outgrowth Analysis:
-
Use the image analysis software to automatically or semi-automatically trace neurites.
-
Quantify parameters such as:
-
Average neurite length per neuron.
-
Total neurite length per image field.
-
Number of primary neurites per neuron.
-
Number of branch points per neuron.
-
Percentage of neurite-bearing cells.
-
-
-
Neuronal Network Analysis:
-
For more advanced analysis of network formation, quantify parameters such as:
-
Number of neuronal connections (intersections of neurites).
-
Clustering coefficient.
-
Network connectivity density.
-
-
Visualizations
Caption: Putative signaling pathways in small molecule-induced neuronal differentiation.
Caption: Experimental workflow for this compound-induced neuronal differentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | CAS 1201916-31-5 | TCS2210 | Tocris Bioscience [tocris.com]
- 4. Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized neuronal differentiation of murine embryonic stem cells: role of cell density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimising Human Mesenchymal Stem Cell Numbers for Clinical Application: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
Technical Support Center: Investigating Potential Off-Target Effects of TCS 2210 During Neuronal Differentiation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential off-target effects of TCS 2210, a small molecule inducer of neuronal differentiation.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a small molecule that has been shown to induce neuronal differentiation in mesenchymal stem cells (MSCs) and PC12 cells.[1][2][3][4] It promotes the expression of key neuronal markers, including β-III tubulin and neuron-specific enolase (NSE).[1][2][3][4] While its ability to induce a neuronal phenotype is documented, the precise direct molecular target of this compound has not been publicly disclosed in the available scientific literature. Understanding the direct target is a critical first step in definitively characterizing any off-target effects.
Q2: My cells are showing unexpected morphological changes or toxicity after treatment with this compound. Could this be an off-target effect?
A2: Unexpected cellular responses, such as altered morphology, reduced viability, or differentiation into unintended lineages, could potentially be due to off-target effects. Small molecules can sometimes interact with proteins other than their intended target, leading to unforeseen biological consequences. However, it is also crucial to rule out other experimental variables such as suboptimal cell culture conditions, incorrect compound concentration, or issues with the health of the starting cell population.
Q3: How can I begin to investigate if the observed effects of this compound are off-target?
A3: A systematic approach is recommended. Start by performing a dose-response experiment to determine the minimal effective concentration of this compound that induces neuronal differentiation. Using higher concentrations increases the likelihood of engaging lower-affinity off-target proteins. Additionally, consider using a structurally unrelated compound known to induce neuronal differentiation through a different mechanism. If this second compound does not produce the same unexpected phenotype, it strengthens the hypothesis of an off-target effect of this compound.
Q4: What are some key signaling pathways that could be unintentionally affected during neuronal differentiation of MSCs?
A4: The neuronal differentiation of MSCs is a complex process regulated by a network of signaling pathways. Off-target activity of a small molecule could potentially perturb these pathways, including:
-
Wnt/β-catenin pathway: Crucial for balancing self-renewal and differentiation.
-
Notch signaling: A key regulator of neural stem cell maintenance and fate decisions.[5]
-
Bone Morphogenetic Protein (BMP) signaling: Known to influence the choice between neuronal and glial cell fates.[5]
-
MAPK/ERK and PI3K/Akt pathways: These pathways are involved in cell survival, proliferation, and differentiation.[6]
Unintended modulation of these pathways could lead to the observed anomalous results.
Troubleshooting Guide for Unexpected Experimental Outcomes
This guide provides a structured approach to troubleshooting common issues that may arise during neuronal differentiation experiments with this compound, with a focus on distinguishing between on-target and potential off-target effects.
| Observation | Potential Cause | Recommended Action |
| Low efficiency of neuronal differentiation | 1. Suboptimal concentration of this compound.2. Poor cell health or high passage number of MSCs.3. Inappropriate cell density.4. Off-target effects leading to differentiation into other lineages. | 1. Perform a dose-response curve to identify the optimal concentration.2. Use low-passage, healthy MSCs.3. Optimize seeding density.4. Analyze for markers of other lineages (e.g., glial, osteogenic). |
| High levels of cell death/toxicity | 1. This compound concentration is too high.2. Off-target toxicity.3. Suboptimal culture conditions (e.g., media, supplements). | 1. Lower the concentration of this compound.2. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the TC50.3. Ensure media and supplements are optimized for neuronal survival. |
| Aberrant neuronal morphology (e.g., short neurites, incorrect branching) | 1. Incomplete differentiation.2. Off-target effects on cytoskeletal dynamics.3. Suboptimal substrate coating. | 1. Extend the duration of the differentiation protocol.2. Investigate key regulators of cytoskeletal organization.3. Ensure proper coating of culture vessels with poly-L-ornithine and laminin. |
| Differentiation into a mixed population of cells (e.g., neuronal and glial cells) | 1. Off-target activation of pathways promoting glial differentiation (e.g., JAK-STAT).2. Heterogeneity of the starting MSC population. | 1. Analyze for the expression of glial markers (e.g., GFAP).2. Use a more defined population of MSCs if possible. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table illustrates a hypothetical outcome from a kinase selectivity profiling assay, a key experiment to identify off-target interactions. In this example, this compound is screened against a panel of kinases at a concentration of 1 µM. The data is presented as percent inhibition.
| Kinase Target | Family | % Inhibition at 1 µM | Potential Implication |
| Primary Target X | (Hypothetical) | 95% | On-Target Effect |
| Kinase A | MAPK | 5% | Low probability of off-target effect |
| Kinase B | PI3K | 8% | Low probability of off-target effect |
| Kinase C | GSK3 | 65% | Potential Off-Target: GSK3 signaling is involved in neuronal development. |
| Kinase D | ROCK | 55% | Potential Off-Target: ROCK signaling affects cytoskeletal dynamics and neurite outgrowth. |
| Kinase E | CDK | 3% | Low probability of off-target effect |
Table 2: Quantitative Analysis of Neuronal Marker Expression
This table presents hypothetical quantitative data from an immunocytochemistry experiment, comparing the intended and observed outcomes after treating MSCs with this compound.
| Marker | Expected Outcome (% positive cells) | Observed Outcome (% positive cells) | Potential Interpretation |
| β-III Tubulin (Neuronal) | > 80% | 50% | Reduced neuronal differentiation efficiency. |
| MAP2 (Mature Neuron) | > 60% | 30% | Impaired neuronal maturation. |
| GFAP (Astrocyte) | < 5% | 25% | Off-target induction of astrocytic lineage. |
| Ki67 (Proliferation) | < 10% | 30% | Incomplete cell cycle exit, potential off-target on cell cycle regulators. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential on- and off-target kinase interactions of this compound by screening it against a broad panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination if a primary screen identifies hits. For a single-point screen, a final concentration of 1 µM is often used.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP at its Km concentration for each kinase.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the appropriate wells.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent (e.g., ADP-Glo™, Z'-LYTE™) to quantify kinase activity.
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each kinase at the tested concentration of this compound. For kinases showing significant inhibition (>50%), a follow-up dose-response experiment should be performed to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to a suspected target protein in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control for 1-2 hours.
-
Heating: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Pelleting: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the protein of interest in the soluble fraction by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.[7][8][9]
Mandatory Visualizations
Caption: Workflow for investigating suspected off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 1201916-31-5 | TCS2210 | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Differentiation of Mesenchymal Stem Cells to Neuroglia: in the Context of Cell Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Adapting Mesenchymal Stem Cell Differentiation Protocols for Donor Variability
A Note on TCS 2210: Initial inquiries regarding a "this compound differentiation protocol" for adipogenesis, osteogenesis, or chondrogenesis may be based on a misunderstanding. Current scientific literature identifies this compound as an inducer of neuronal differentiation in mesenchymal stem cells (MSCs). This guide will therefore focus on the broader, more common challenge for researchers: adapting standard adipogenic, osteogenic, and chondrogenic differentiation protocols to account for inherent variability among different MSC donors.
Mesenchymal stem cells are a cornerstone of regenerative medicine, yet their therapeutic application is often hampered by significant donor-to-donor variability.[1][2] Factors such as donor age, sex, and the tissue source of the MSCs can dramatically influence their proliferation and differentiation capacity.[2][3][4] This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and adapting standard differentiation protocols to achieve more consistent and robust outcomes across a range of MSC donors.
Frequently Asked Questions (FAQs)
Q1: Why do my MSCs from different donors show such different differentiation efficiencies with the same protocol?
A1: This is a well-documented phenomenon known as donor variability.[1][2] The differentiation potential of MSCs is influenced by a variety of intrinsic and extrinsic factors. Intrinsic factors include the donor's age, sex, genetic background, and disease status.[3][4] For example, MSCs from older donors may exhibit reduced proliferation and differentiation potential.[5] Extrinsic factors relate to the methods of tissue harvest, cell isolation, and culture expansion.[1] Even with standardized procedures, inherent biological differences between donors will lead to variations in how their cells respond to differentiation cues.
Q2: What are the first parameters I should check if a new donor's MSCs are failing to differentiate?
A2: Before adjusting the differentiation protocol itself, verify the following:
-
Cell Quality: Ensure the cells meet the minimum criteria for defining MSCs, including plastic adherence, expression of specific surface markers (e.g., CD73, CD90, CD105), and lack of hematopoietic markers.
-
Proliferation Rate: Assess the population doubling time. Slower-proliferating cells may require a higher seeding density or a longer period in expansion medium before induction.
-
Passage Number: Use MSCs at a low passage number (ideally P2-P5). Senescence at higher passages can significantly impair differentiation capacity.
-
Mycoplasma Contamination: Perform a routine check for mycoplasma, as it can alter cellular behavior.
Q3: Can I predict the differentiation potential of a new MSC donor line?
A3: While there is no single definitive test, some predictive measures can be taken. Characterizing the expression of key transcription factors associated with each lineage (e.g., RUNX2 for osteogenesis, PPAR-γ for adipogenesis, SOX9 for chondrogenesis) at baseline can offer clues. Additionally, some research suggests that the ratio of certain receptors, such as TGFβ-RI to TGFβ-RII, can predict chondrogenic potential.[6] However, the most reliable method remains a small-scale pilot differentiation experiment.
Troubleshooting and Optimization Guides
Adipogenic Differentiation
Problem 1: Low lipid droplet formation in adipocytes.
-
Possible Cause: Sub-optimal induction.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure cells are 100% confluent before initiating differentiation. Over-confluent or under-confluent cultures can both show poor differentiation.
-
Adjust Inducer Concentrations: The concentration of key inducers like dexamethasone, IBMX, insulin, and indomethacin may need to be optimized. Test a range of concentrations for each.
-
Extend Differentiation Period: Some donor cells may require a longer induction period. Extend the differentiation from the typical 14 days up to 21 days, with regular media changes.[7]
-
Consider a Different Basal Medium: The choice of basal medium (e.g., DMEM-high glucose vs. DMEM-low glucose) can impact adipogenesis.
-
Problem 2: Differentiated cells are detaching from the plate.
-
Possible Cause: Cell stress or death (lipotoxicity).
-
Troubleshooting Steps:
-
Reduce IBMX Concentration or Duration: IBMX can be cytotoxic to some cell lines. Try reducing its concentration or using an induction/maintenance media cycling protocol where IBMX is only present for the first few days.
-
Ensure Gentle Media Changes: Be careful not to dislodge the cells, which become more buoyant as they accumulate lipids.
-
Use Coated Cultureware: Pre-coating plates with fibronectin can improve cell attachment.[8][9]
-
Osteogenic Differentiation
Problem 1: Weak or absent Alizarin Red S staining for mineralization.
-
Possible Cause: Insufficient osteogenic induction or high proliferation rate.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Cells should be 80-90% confluent at the start of differentiation.[8][10] High proliferation can sometimes compete with differentiation.
-
Increase β-glycerophosphate Concentration: β-glycerophosphate is the phosphate source for mineralization. If ALP activity is high but mineralization is low, consider increasing its concentration.
-
Verify Ascorbic Acid Stability: Ascorbic acid is unstable in solution. Use a stable analogue like ascorbate-2-phosphate and ensure fresh media is provided every 2-3 days.[10]
-
Add Bone Morphogenetic Proteins (BMPs): For particularly resistant donors, adding BMP-2 can significantly enhance osteogenesis.
-
Problem 2: High cell proliferation but low expression of osteogenic markers.
-
Possible Cause: Proliferation pathway is dominant over the differentiation pathway.
-
Troubleshooting Steps:
-
Serum Concentration: If using fetal bovine serum (FBS) in the differentiation medium, try reducing the concentration from 10% to 2-5%, as high serum can promote proliferation.
-
Contact Inhibition: Ensure the cells have reached a sufficient level of confluency to encourage cell-cycle exit before adding differentiation media.
-
Chondrogenic Differentiation
Problem 1: Small, loose cell pellets with poor matrix production.
-
Possible Cause: Inefficient cell aggregation or sub-optimal growth factor concentration.
-
Troubleshooting Steps:
-
Optimize Cell Number per Pellet: Test a range of cell numbers, typically from 1.25 x 10^5 to 2.5 x 10^5 cells per pellet.[11]
-
Use V-bottom or U-bottom plates: These plate shapes promote tighter pellet formation than flat-bottom plates.[8]
-
Increase TGF-β Concentration: Transforming growth factor-beta (TGF-β) is the primary inducer. For poorly responding donors, try increasing the concentration of TGF-β3.
-
Serum-Free Medium: Chondrogenesis is typically performed in a serum-free medium, as serum can inhibit chondrogenic differentiation and promote a fibrocartilaginous phenotype.
-
Problem 2: Pellets undergo hypertrophic differentiation (undesirable for articular cartilage).
-
Possible Cause: Natural tendency of MSCs to follow an endochondral ossification pathway.
-
Troubleshooting Steps:
-
Modulate Growth Factors: The specific combination and concentration of growth factors can influence the outcome. Some studies suggest that specific protocols can minimize hypertrophy.
-
Control Oxygen Tension: Hypoxic conditions (2-5% O2) are known to promote chondrogenesis while potentially suppressing hypertrophy.
-
Shorter Differentiation Period: Assess matrix production at earlier time points (e.g., day 14 instead of day 21) before significant hypertrophy markers are expressed.
-
Quantitative Data Summary
The following tables summarize key parameters that can be adjusted to optimize differentiation for different MSC donors. The "Standard Range" is a typical starting point, while the "Optimization Range for Low-Responding Donors" provides suggestions for troubleshooting.
Table 1: Adipogenic Differentiation Parameters
| Parameter | Standard Range | Optimization Range for Low-Responding Donors |
| Seeding Density | 2.1 x 10^4 cells/cm² | Adjust to achieve 100% confluency 24h post-seeding |
| Dexamethasone | 0.1 - 1 µM | 0.5 - 2 µM |
| IBMX | 0.2 - 0.5 mM | 0.1 - 0.5 mM (lower if cytotoxic) |
| Insulin | 5 - 10 µg/mL | 10 - 20 µg/mL |
| Indomethacin | 50 - 200 µM | 100 - 250 µM |
| Differentiation Time | 14 - 21 days | 21 - 28 days |
Table 2: Osteogenic Differentiation Parameters
| Parameter | Standard Range | Optimization Range for Low-Responding Donors |
| Seeding Density | 4.2 x 10³ cells/cm² | 5.0 x 10³ - 1.0 x 10⁴ cells/cm² |
| Dexamethasone | 0.01 - 0.1 µM | 0.1 - 0.5 µM |
| Ascorbate-2-Phosphate | 50 - 100 µM | 100 - 250 µM |
| β-Glycerophosphate | 5 - 10 mM | 10 - 20 mM |
| BMP-2 (optional) | Not used | 50 - 100 ng/mL |
| Differentiation Time | 14 - 21 days | 21 - 28 days |
Table 3: Chondrogenic Differentiation Parameters (Pellet Culture)
| Parameter | Standard Range | Optimization Range for Low-Responding Donors |
| Cells per Pellet | 2.5 x 10^5 | 1.5 x 10^5 - 5.0 x 10^5 |
| Dexamethasone | 0.1 µM | 0.1 - 0.2 µM |
| Ascorbate-2-Phosphate | 50 µM | 50 - 150 µM |
| ITS+ Premix | 1x | 1x - 2x |
| TGF-β3 | 10 ng/mL | 10 - 30 ng/mL |
| Differentiation Time | 21 days | 21 - 28 days |
Experimental Protocols & Visualization
General Workflow for Adapting a Differentiation Protocol
The following workflow provides a systematic approach to optimizing a differentiation protocol for a new MSC donor.
References
- 1. Best Practices in MSC R&D: Addressing Donor Variability within your Experimental System - RoosterBio [roosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. DONOR VARIABILITY IN HUMAN MESENCHYMAL STEM CELL OSTEOGENIC RESPONSE AS A FUNCTION OF PASSAGE CONDITIONS AND DONOR SEX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cellntec.com [cellntec.com]
- 8. Trilineage Differentiation of Multipotent Human Mesenchymal Stem Cells (MSCs) into Osteocytes, Adipocytes and Chondrocytes [sigmaaldrich.com]
- 9. promocell.com [promocell.com]
- 10. promocell.com [promocell.com]
- 11. Chondrogenic Differentiation of Bone Marrow-Derived Mesenchymal Stem Cells: Tips and Tricks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Survival of Neurons Differentiated with TCS 2210
Welcome to the technical support center for neuronal differentiation using TCS 2210. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly poor neuron survival, during their differentiation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce neuronal differentiation?
This compound is a small molecule that has been shown to induce neuronal differentiation in mesenchymal stem cells (MSCs).[1] It promotes the expression of key neuronal markers, including β-III tubulin and neuron-specific enolase (NSE). The exact mechanism of action is not fully elucidated, but it is understood to modulate intracellular signaling pathways that commit MSCs to a neuronal lineage. While often described as non-cytotoxic, suboptimal experimental conditions can lead to poor cell survival.
Q2: What is the expected timeline for neuronal differentiation of MSCs with a small molecule inducer like this compound?
The timeline can vary depending on the specific protocol and cell source. However, initial morphological changes, such as cell body rounding and the extension of neurite-like processes, can often be observed within 24 to 72 hours of induction. The expression of early neuronal markers can also be detected within this timeframe. More mature neuronal morphology and function will develop over the course of one to two weeks.
Q3: What are the common causes of poor neuron survival during differentiation?
Poor survival of newly differentiated neurons is a frequent challenge and can be attributed to several factors, including:
-
Suboptimal Culture Conditions: Incorrect media composition, pH, or temperature can induce stress and cell death.
-
Cell Density: Both excessively high and low cell densities can negatively impact survival.
-
Dissociation and Plating: Harsh dissociation methods or improper coating of culture surfaces can lead to anoikis (a form of programmed cell death).
-
Toxicity of Induction Agents: While this compound is reported to be non-toxic, impurities or off-target effects at high concentrations could contribute to cell death.
-
Lack of Trophic Support: Differentiating neurons require specific neurotrophic factors for survival and maturation.
Q4: How can I assess the viability and survival rate of my differentiated neurons?
Several methods can be used to quantify neuron survival. These range from simple cell counting with viability dyes like Trypan Blue to more sophisticated assays that measure metabolic activity (e.g., MTT or PrestoBlue assays) or membrane integrity (e.g., LDH release assay). For more detailed analysis, apoptosis can be assessed using TUNEL staining or caspase activity assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your neuronal differentiation experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death within the first 48 hours of induction. | 1. This compound Concentration: The concentration of this compound may be too high for your specific cell line. 2. Cell Health: The starting MSC population may be unhealthy or have a high passage number. 3. Plating Density: The initial seeding density may be too low, leading to a lack of supportive cell-cell contacts. | 1. Titration Experiment: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cells (e.g., 1-20 µM). 2. Quality Control: Use low-passage MSCs and ensure they are healthy and proliferating well before initiating differentiation. 3. Optimize Seeding Density: Test a range of seeding densities to find the optimal density that supports survival. |
| Cells detach from the culture plate after induction. | 1. Inadequate Plate Coating: The coating of the culture surface may not provide sufficient adhesion for differentiating neurons. 2. Media Changes: Harsh media changes can dislodge loosely attached cells. | 1. Improve Coating: Use alternative or combination coatings such as Poly-D-Lysine/Laminin, Poly-L-Ornithine/Laminin, or Fibronectin. Ensure complete and even coating. 2. Gentle Media Changes: When changing the media, aspirate from the side of the well and add fresh, pre-warmed media slowly and gently. |
| Differentiated cells show neurite retraction and form clumps. | 1. Lack of Neurotrophic Support: The differentiation medium may lack essential factors for neuronal survival and maturation. 2. Oxidative Stress: The differentiation process can be metabolically demanding and lead to the production of reactive oxygen species (ROS). | 1. Supplement Media: Add neurotrophic factors such as BDNF, GDNF, or NGF to the differentiation medium. 2. Add Antioxidants: Include antioxidants like N-acetylcysteine or Vitamin E in the culture medium to mitigate oxidative stress. |
| Low efficiency of neuronal differentiation. | 1. Suboptimal Induction Protocol: The timing and combination of induction factors may not be optimal. 2. Heterogeneity of MSC population: The starting MSC population may not be uniformly responsive to the induction stimulus. | 1. Protocol Optimization: Experiment with different pre-induction and induction media compositions and timings. Consider a sequential addition of small molecules or growth factors. 2. Cell Sorting: If possible, use cell sorting to enrich for a more homogenous population of MSCs based on surface marker expression. |
Experimental Protocols
Protocol 1: General Protocol for Neuronal Differentiation of MSCs with this compound
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC Growth Medium
-
Pre-induction Medium: DMEM/F12 supplemented with 20 ng/mL bFGF
-
Induction Medium: Neurobasal medium supplemented with B27, N2, 200 µM L-glutamine, and the optimized concentration of this compound.
-
Poly-D-Lysine or other appropriate coating solution
-
6-well tissue culture plates
Procedure:
-
Plate Coating: Coat the 6-well plates with Poly-D-Lysine according to the manufacturer's instructions.
-
Cell Seeding: Seed the MSCs at an optimized density in MSC Growth Medium and allow them to adhere and reach 70-80% confluency.
-
Pre-induction (Optional): One day before induction, replace the growth medium with Pre-induction Medium.
-
Induction: To begin differentiation, replace the Pre-induction Medium with the Induction Medium containing this compound.
-
Maintenance: Perform a half-media change every 2-3 days with fresh, pre-warmed Induction Medium.
-
Monitoring: Observe the cells daily for morphological changes indicative of neuronal differentiation.
-
Analysis: At desired time points, fix the cells for immunocytochemistry to detect neuronal markers (e.g., β-III tubulin, MAP2, NeuN) or lyse the cells for gene expression analysis.
Protocol 2: Assessing Cell Viability and Apoptosis
A. LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
LDH Cytotoxicity Assay Kit
-
Conditioned medium from your experimental and control wells
-
Plate reader
Procedure:
-
Collect the conditioned medium from your cell cultures at the desired time point.
-
Follow the manufacturer's protocol for the LDH assay kit to mix the conditioned medium with the assay reagents.
-
Incubate the mixture as instructed.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity based on the provided controls.
B. Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Culture your cells in a white-walled 96-well plate.
-
At the time of measurement, allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well, following the kit's instructions.
-
Mix gently by orbital shaking.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the luminescence of each sample using a luminometer. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.
Visualizing Key Pathways and Workflows
To aid in understanding the complex processes involved in neuronal differentiation and troubleshooting, the following diagrams illustrate key signaling pathways and experimental workflows.
References
Technical Support Center: Assessing Neuronal Maturity Induced by TCS 2210
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the maturity of neurons generated using the novel compound TCS 2210. This guide includes troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics to assess when determining the maturity of neurons generated with this compound?
A1: The assessment of neuronal maturity is a multi-faceted process that should include morphological, molecular, and functional analyses. Key characteristics to evaluate include:
-
Morphology: Development of a complex neurite network, including dendritic arborization and axon elongation.[1][2][3][4][5][6]
-
Molecular Markers: Expression of specific proteins and genes associated with mature neuronal phenotypes.[7][8][9]
-
Synaptic Development: Presence of pre- and post-synaptic proteins, indicating the formation of functional synapses.[7][10]
-
Electrophysiological Activity: Demonstration of characteristic neuronal electrical properties, such as action potentials and synaptic activity.[11][12][13][14][15][16]
Q2: Which molecular markers are reliable indicators of neuronal maturity for cultures treated with this compound?
A2: A panel of markers should be used to confirm neuronal maturity.[10][17] We recommend a combination of pan-neuronal, mature neuron-specific, and synaptic markers.
| Marker Category | Marker | Cellular Localization | Significance |
| Pan-Neuronal | βIII-Tubulin (Tuj1) | Cytoskeleton (axons) | Marker for newly generated and differentiated neurons.[8][9] |
| MAP2 | Cytoskeleton (dendrites) | Labels more mature neurons and is involved in microtubule stability.[5][6][7][9] | |
| Mature Neuron | NeuN (Fox-3) | Nucleus | Highly specific for post-mitotic, mature neurons.[7][8] |
| Enolase 2 (NSE) | Cytoplasm | Expression increases as neurons mature.[7][10][18] | |
| Synaptic (Pre-synaptic) | Synaptophysin (SYP) | Synaptic vesicles | Indicates the presence of pre-synaptic terminals.[7][10] |
| Synaptic (Post-synaptic) | PSD-95 | Post-synaptic density | A key scaffolding protein in the post-synaptic density of excitatory synapses.[7][10] |
Q3: My this compound-treated neurons show positive staining for βIII-Tubulin but lack mature markers like NeuN. What does this indicate?
A3: This expression profile suggests that the cells have committed to a neuronal lineage but have not yet reached full maturity. βIII-Tubulin is an early neuronal marker, while NeuN is expressed in post-mitotic, more mature neurons.[8][9] Continue the culture for a longer duration as per the this compound protocol and re-evaluate marker expression at later time points.
Q4: How can I quantify the morphological maturity of my neuronal cultures?
A4: Quantitative analysis of neurite outgrowth and complexity is a robust method to assess morphological maturity.[1][2][3][4][5] This can be achieved through automated image analysis of cells stained for neuronal markers like MAP2 or βIII-Tubulin.[5] Key parameters to measure include:
-
Total neurite length per neuron
-
Number of primary neurites
-
Number of branch points
-
Sholl analysis to measure dendritic arborization complexity[5]
Several software packages, some of which are open-source (e.g., ImageJ/Fiji with plugins like SNT), can perform these analyses.[6]
Troubleshooting Guides
Problem 1: Low Expression of Mature Neuronal Markers
Possible Causes & Solutions:
-
Suboptimal Differentiation Time: Neurons may require more time to mature.
-
Solution: Extend the culture period post-TCS 2210 treatment. We recommend a time-course experiment to determine the optimal duration for maturation.
-
-
Incorrect this compound Concentration: The concentration of this compound may not be optimal for your specific cell line.
-
Solution: Perform a dose-response experiment to identify the optimal concentration of this compound.
-
-
Poor Culture Conditions: Cell density, media composition, and substrate coating can significantly impact neuronal differentiation and maturation.[17][19]
-
Solution: Ensure optimal seeding density and use pre-qualified media and substrates as recommended in the this compound user manual.
-
Problem 2: Neurons Exhibit Immature Electrophysiological Profiles
Possible Causes & Solutions:
-
Lack of Synaptic Connectivity: The neurons may not have formed a functional, interconnected network.
-
Insufficient Time for Functional Maturation: Electrophysiological properties mature over time in culture.
-
Solution: Perform electrophysiological recordings at later time points (e.g., weekly) to track the development of mature firing patterns and synaptic activity.[21]
-
-
Recording Technique Issues: The patch-clamp or MEA recording setup may not be optimized.
Experimental Protocols
Immunocytochemistry (ICC) for Neuronal Markers
This protocol provides a general guideline for staining neurons with maturity markers.
-
Fixation:
-
Wash cells once with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[22]
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Primary Antibody Incubation:
-
Dilute primary antibodies (e.g., anti-NeuN, anti-MAP2) in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Counterstaining and Mounting:
-
Wash three times with PBS for 5 minutes each.
-
Counterstain nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.[5]
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the basic steps for recording the electrical activity of individual neurons.
-
Preparation:
-
Obtaining a Gigaseal:
-
Under visual guidance, approach a neuron with the micropipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).[12]
-
-
Whole-Cell Configuration:
-
Recording:
-
Current-Clamp: Inject current steps to evoke action potentials and assess firing patterns.[12] Key parameters to measure include resting membrane potential, action potential threshold, amplitude, and firing frequency.[16]
-
Voltage-Clamp: Hold the membrane potential at a set voltage (e.g., -70 mV) to record spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs).
-
Multi-Electrode Array (MEA) Analysis
MEA allows for the non-invasive, long-term monitoring of neuronal network activity.[24][25]
-
Cell Plating: Plate the neuronal precursor cells directly onto the MEA chip and induce differentiation with this compound.
-
Recording:
-
Place the MEA chip in the recording system.
-
Record spontaneous network activity at regular intervals (e.g., weekly) to monitor the development of network function.[21]
-
-
Data Analysis:
| MEA Parameter | Description | Indication of Maturity |
| Mean Firing Rate | Average number of spikes per second per active electrode. | Increases over time as neurons become more active. |
| Bursting Activity | Short periods of high-frequency firing. | Becomes more regular and synchronized in mature networks. |
| Network Synchrony | Coordinated firing of neurons across the network. | Increases as synaptic connections strengthen and the network matures. |
Visualizations
Caption: Experimental workflow for assessing neuronal maturity.
Caption: Troubleshooting logic for immature neuronal cultures.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and accurate method to quantify neurite outgrowth from cell and tissue cultures: Two image analytic approaches using adaptive thresholds or machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative neurite outgrowth measurement based on image segmentation with topological dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurite Outgrowth Assays [sigmaaldrich.com]
- 5. criver.com [criver.com]
- 6. Analysis of Neurite and Spine Formation in Neurons In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mature neuron markers | Abcam [abcam.com]
- 8. Neuronal lineage marker - Wikipedia [en.wikipedia.org]
- 9. biocompare.com [biocompare.com]
- 10. Biomarkers of mature neuronal differentiation and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis [bio-protocol.org]
- 13. zenodo.org [zenodo.org]
- 14. scientifica.uk.com [scientifica.uk.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Common pitfalls of stem cell differentiation: a guide to improving protocols for neurodegenerative disease models and research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical neuropathology practice guide 5-2013: markers of neuronal maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Models for Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Diseased, differentiated and difficult: Strategies for improved engineering of in vitro neurological systems [frontiersin.org]
- 21. neuroproof.com [neuroproof.com]
- 22. bit.bio [bit.bio]
- 23. axolbio.com [axolbio.com]
- 24. Real-Time Monitoring of Neuronal Activity with Advanced MEA Systems - Creative Biolabs [neuros.creative-biolabs.com]
- 25. Human neuronal networks on micro-electrode arrays are a highly robust tool to study disease-specific genotype-phenotype correlations in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Analysis of MEA recordings in cultured neural networks | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 27. youtube.com [youtube.com]
- 28. meaRtools: An R package for the analysis of neuronal networks recorded on microelectrode arrays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A head-to-head comparison of TCS 2210 and other small molecule neuronal inducers.
For Researchers, Scientists, and Drug Development Professionals
The directed differentiation of stem cells into functional neurons holds immense promise for regenerative medicine, disease modeling, and drug discovery. Small molecules have emerged as powerful tools to induce this transformation, offering advantages in terms of cost, scalability, and temporal control over genetic methods. This guide provides a head-to-head comparison of TCS 2210, a potent quinoxaline-based neuronal inducer, with other commonly used small molecules, supported by experimental data and detailed protocols.
Quantitative Comparison of Neuronal Induction Efficiency
The efficacy of small molecule neuronal inducers can vary significantly based on the specific compound, its concentration, the target cell type, and the duration of treatment. The following table summarizes the reported efficiencies of this compound and other representative small molecules or cocktails. It is crucial to note that the experimental conditions differ between studies, making direct comparisons challenging.
| Small Molecule/Cocktail | Cell Type | Concentration | Treatment Duration | Reported Neuronal Induction Efficiency | Key Neuronal Markers Expressed | Reference |
| This compound | Rat Mesenchymal Stem Cells (MSCs) | 20 µM | 2 days | >95% conversion to neuron-like phenotype | β-III tubulin, Neuron-Specific Enolase (NSE) | [1][2] |
| Retinoic Acid (RA) | Various stem cells (e.g., MSCs) | Varies | Varies | Widely used, but efficiency can be variable | - | [1] |
| Valproic Acid (VPA) | Mesenchymal Stem Cells (MSCs) | Varies | Varies | Promotes neuronal differentiation | - | [1] |
| SB216763 (GSK-3 inhibitor) | Human Umbilical Cord MSCs (hUC-MSCs) | Varies | Varies | Efficient direct neural differentiation | - | [1] |
| 8-Small Molecule Cocktail | Adult Canine Dermal Fibroblasts | Varies | 6-12 days | MAP2: 35.4-41.6%, βIII-tubulin: 49.2-55.0%, NF-M: 4.6-7.0% | MAP2, βIII-tubulin, Neurofilament-medium (NF-M) | [3] |
| ICFRYA Cocktail | Human Bone Marrow & Umbilical Cord Blood MSCs | Varies | Varies | Induces neuron-like morphology and marker expression | TUJ1, MAP2 | [4] |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of small molecule-based neuronal differentiation.
Neuronal Induction of Mesenchymal Stem Cells using this compound
This protocol is based on the seminal study by Kim et al. (2009).
Materials:
-
Rat Mesenchymal Stem Cells (MSCs)
-
Standard MSC growth medium
-
This compound (Tocris, MedKoo Biosciences, etc.)
-
24-well culture dishes
-
Glass slides (for immunocytochemistry)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-β-III tubulin, anti-Neuron-Specific Enolase (NSE)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate rat MSCs at a density of 5 x 10⁴ cells per well onto glass slides placed in 24-well culture dishes. Culture the cells in standard MSC growth medium.
-
Induction: After the cells have adhered, replace the standard medium with fresh medium containing 40 µM this compound. Note: The original paper mentions a final effective concentration of 20 µM leading to >95% differentiation, while a methods section in a related publication specifies using 40 µM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Incubation: Incubate the cells for 2 days.
-
Assessment of Differentiation:
-
Morphological Analysis: Observe the cells under a phase-contrast microscope for changes in morphology, such as the appearance of a neuron-like phenotype with neurite outgrowth.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% goat serum in PBS for 1 hour.
-
Incubate the cells with primary antibodies against β-III tubulin and NSE overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the slides and visualize under a fluorescence microscope.
-
-
General Protocol for Neuronal Differentiation of MSCs
This protocol provides a general framework that can be adapted for various small molecules.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC Growth Medium
-
Neuronal Differentiation Medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and growth factors)
-
Small molecule inducer(s) of choice
-
Fibronectin-coated culture vessels
-
Reagents for characterization (as listed above)
Procedure:
-
Coating of Culture Vessel: Coat the culture plates or dishes with 10 µg/mL fibronectin.
-
Cell Seeding: Seed MSCs at a density of 4 x 10³ cells/cm² on the fibronectin-coated plate in MSC Growth Medium.
-
Cell Growth: Culture the cells until they reach 60-80% confluency, changing the medium every 48 hours.
-
Induction: Replace the growth medium with Neuronal Differentiation Medium containing the desired concentration of the small molecule inducer(s). A negative control group with differentiation medium alone should be included.
-
Differentiation: Incubate the cells for the desired period (typically ranging from days to weeks depending on the inducer). Change the medium every 48 hours.
-
Characterization: Assess neuronal differentiation using morphological analysis, immunocytochemistry for neuronal markers (e.g., β-III tubulin, MAP2, NSE), and functional assays such as electrophysiology to detect ion channel activity.
Signaling Pathways in Small Molecule-Induced Neuronal Differentiation
The conversion of somatic cells into neurons by small molecules involves the modulation of a complex network of intracellular signaling pathways. While the precise mechanism of action for this compound is not yet fully elucidated, many other small molecule inducers target key developmental pathways.
Experimental Workflow for Small Molecule Screening and Neuronal Induction
The process of identifying and applying small molecule neuronal inducers typically follows a structured workflow, from initial screening to functional characterization of the resulting neurons.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuron-Specific Fluorescence Reporter-Based Live Cell Tracing for Transdifferentiation of Mesenchymal Stem Cells into Neurons by Chemical Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecules Temporarily Induce Neuronal Features in Adult Canine Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal Transdifferentiation Potential of Human Mesenchymal Stem Cells from Neonatal and Adult Sources by a Small Molecule Cocktail - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TCS 2210 and Retinoic Acid for Neuronal Differentiation of Mesenchymal Stem Cells
For Researchers, Scientists, and Drug Development Professionals
The differentiation of mesenchymal stem cells (MSCs) into neuronal lineages holds significant promise for regenerative medicine and the development of novel therapies for neurodegenerative diseases. This guide provides a comparative analysis of two small molecules, TCS 2210 and retinoic acid, commonly used to induce neuronal differentiation in MSCs. We present a side-by-side look at their efficacy, underlying signaling pathways, and experimental protocols, supported by available experimental data.
Data Presentation: A Quantitative Comparison
The following table summarizes the reported efficacy of this compound and retinoic acid in promoting neuronal differentiation of MSCs based on the expression of key neuronal markers. It is important to note that direct comparative studies are limited, and the presented data is collated from independent research.
| Feature | This compound | Retinoic Acid |
| Reported Differentiation Efficiency | A study on a derivative of this compound reported that over 95% of MSCs were converted to neuron-like cells.[1] The original study on this compound described it as having "excellent efficiency".[2][3][4] | In one study, 74% ± 2.37% of MSCs expressed β-III tubulin after 7 days of treatment.[5] Another study showed a time-dependent increase in neuronal markers, with up to 49.5% of cells expressing TUJ1 (β-III tubulin) and 74.47% expressing NeuN by day 21.[6] |
| Key Neuronal Markers Upregulated | β-III tubulin, Neuron-specific enolase (NSE).[7] | β-III tubulin (TUJ1), Neuron-specific enolase (NSE), Microtubule-associated protein 2 (MAP2), Nestin, Tau.[8] |
| Typical Concentration Range | 40 µM[1] | 0.5 µM - 10 µM[9] |
| Induction Period | As short as 4 days.[1] | Typically 7 to 21 days.[5][6] |
Signaling Pathways
The mechanisms by which this compound and retinoic acid induce neuronal differentiation involve distinct signaling pathways.
This compound Signaling Pathway
The precise signaling pathway for this compound in the neuronal differentiation of MSCs is not fully elucidated in the available literature. However, as a small molecule inducer, it is hypothesized to interact with specific intracellular targets that trigger a cascade of events leading to the activation of proneural transcription factors.
Figure 1: Proposed signaling pathway for this compound in MSCs.
Retinoic Acid Signaling Pathway
Retinoic acid, a metabolite of vitamin A, is a well-characterized signaling molecule that plays a crucial role in embryonic development, including neurogenesis.[8] Its mechanism of action involves binding to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The ligand-receptor complex then acts as a transcription factor, binding to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their expression to promote neuronal differentiation.[8] Studies have specifically implicated the retinoic acid receptor beta (RARβ) in mediating the proneuronal effects of retinoic acid in MSCs.[8]
Figure 2: Retinoic acid signaling pathway in neuronal differentiation.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for inducing neuronal differentiation of MSCs using this compound and retinoic acid.
Protocol for Neuronal Differentiation with this compound
This protocol is based on the methodology described in the study by Kim et al.[1][2]
-
Cell Seeding: Plate human MSCs on glass slides in a 24-well culture dish at a density of 5 x 104 cells per well.
-
Induction: After allowing the cells to adhere, replace the standard growth medium with a medium containing 40 µM this compound.
-
Incubation: Culture the cells in the induction medium for 4 days.
-
Assessment: After the induction period, fix the cells and perform immunocytochemistry to detect the expression of neuronal markers such as β-III tubulin and NSE.
Protocol for Neuronal Differentiation with Retinoic Acid
This protocol is a generalized procedure based on several studies.
-
Pre-induction (Optional but Recommended): Culture MSCs in a standard growth medium supplemented with a pre-induction agent like bFGF (basic fibroblast growth factor) for 24 hours.
-
Cell Seeding: Plate the pre-induced or naive MSCs in culture dishes coated with an appropriate substrate (e.g., poly-L-lysine and laminin).
-
Induction: Replace the growth medium with a neuronal differentiation medium (e.g., DMEM/F12 or Neurobasal medium) supplemented with B27, and all-trans retinoic acid (typically 0.5 µM to 1 µM).
-
Incubation: Culture the cells for 7 to 21 days, changing the medium every 2-3 days.
-
Assessment: Monitor the cells for morphological changes characteristic of neurons (e.g., cell body shrinkage, neurite outgrowth). At the end of the induction period, perform immunocytochemistry or western blotting to quantify the expression of neuronal markers like β-III tubulin, NeuN, and MAP2.
Comparative Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the efficacy of this compound and retinoic acid.
Figure 3: A comparative experimental workflow diagram.
Conclusion
Both this compound and retinoic acid are effective inducers of neuronal differentiation in MSCs. Based on the available data, this compound and its derivatives may offer a more rapid and potentially more efficient method for generating neuron-like cells. However, retinoic acid is a more extensively studied and well-characterized compound with a clearly defined signaling pathway. The choice between these two small molecules will depend on the specific research goals, including the desired timeline for differentiation, the need for a well-understood mechanism of action, and the specific neuronal subtype of interest. Further direct comparative studies are warranted to definitively establish the relative efficacy and advantages of each compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a new and efficient small molecule for neuronal differentiation from mesenchymal stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Discovery of a new and efficient small molecule for neuronal differentiation from mesenchymal stem cell. | Semantic Scholar [semanticscholar.org]
- 5. Retinoic acid induced the differentiation of neural stem cells from embryonic spinal cord into functional neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Active Neurons from Mouse Embryonic Stem Cells Using Retinoic Acid and Purmorphamine | MDPI [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Retinoic acid receptor beta mediates all-trans retinoic acid facilitation of mesenchymal stem cells neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: TCS 2210 Versus Growth Factor-Based Methods for Neuronal Generation
For researchers, scientists, and drug development professionals, the efficient generation of high-quality neurons is paramount. This guide provides an objective comparison of two prominent methods: the small molecule inducer TCS 2210 and traditional growth factor-based protocols. We present a comprehensive overview of their performance, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
The differentiation of stem cells into functional neurons is a cornerstone of neuroscience research and regenerative medicine. While growth factor-based methods have been the conventional approach, small molecules like this compound are emerging as potent alternatives. This guide will delve into the specifics of each methodology, presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Performance Comparison: this compound vs. Growth Factor Cocktails
To facilitate a clear comparison, the following tables summarize the quantitative data on the efficiency and outcomes of neuronal differentiation using this compound and various growth factor-based methods on mesenchymal stem cells (MSCs) and other progenitor cells. It is important to note that direct comparative studies are limited, and the data presented is compiled from different research articles.
Table 1: Neuronal Differentiation Efficiency
| Method | Cell Type | Key Reagents | Differentiation Time | Efficiency (Marker Positive Cells) | Source |
| This compound | Mesenchymal Stem Cells (MSCs) | This compound (40 µM) | Not explicitly stated | Induces β-III tubulin and NSE expression | [1] |
| Growth Factor Cocktail 1 | Mesenchymal Stem Cells (MSCs) | dbAMPc, IBMX, bFGF, FGF-8, BDNF | 6 days | ~70% with neural cell morphology | [2] |
| Growth Factor Cocktail 2 | Neural Stem Cells (NSCs) | bFGF + IGF-I | Not explicitly stated | 73.1% β-III tubulin+, 81.9% NeuN+ | [3] |
| Growth Factor Cocktail 3 | Neural Stem Cells (NSCs) | bFGF + NGF | Not explicitly stated | 65.4% β-III tubulin+, 63.5% NeuN+ | [3] |
| Growth Factor Cocktail 4 | Neural Stem Cells (NSCs) | bFGF + BDNF | Not explicitly stated | 58.7% β-III tubulin+, 62.8% NeuN+ | [3] |
| Growth Factor Cocktail 5 | Murine Bone Marrow MSCs | bFGF | 14 days | 68.9% NF200+ | [4] |
| Growth Factor Cocktail 6 | Human Dental Pulp MSCs | SHH, FGF-8, GDNF, forskolin | Not explicitly stated | ~10% TH+ | [4] |
Table 2: Neuronal Marker Expression
| Method | Cell Type | Neuronal Markers Investigated | Key Findings | Source |
| This compound | Mesenchymal Stem Cells (MSCs) | β-III tubulin, Neuron-Specific Enolase (NSE) | Increased expression of both markers. | [1][5] |
| Growth Factor-Based | Mesenchymal Stem Cells (MSCs) | Nestin, β-III tubulin, NeuN, MAP2, NF200, TH, DAT, En1, En2, Wnt1, Lmx1a, Nurr1, Pitx3 | Expression of a wide range of early and mature neuronal markers is induced. | [2][4] |
| Growth Factor-Based | Neural Stem Cells (NSCs) | β-III tubulin, NeuN | Combinations of growth factors significantly increase the percentage of marker-positive cells compared to single factors. | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for neuronal differentiation using this compound and a common growth factor-based approach.
This compound-Mediated Neuronal Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol is based on the limited information available from commercial suppliers and research articles.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC growth medium
-
This compound (Tocris Bioscience, Cat. No. 3877 or MedChemExpress, Cat. No. HY-108438)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Tissue culture plates/flasks
-
Fibronectin (optional, for coating)
Protocol:
-
Cell Seeding: Plate MSCs at a density of 4 x 10³ cells/cm² on tissue culture plates. If desired, coat the plates with 10 µg/ml human or bovine fibronectin prior to seeding.[6]
-
Cell Growth: Culture the cells in MSC Growth Medium 2 until they reach 60-80% confluency. Change the medium every 48 hours.[6]
-
Induction of Differentiation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of induction, replace the growth medium with fresh MSC growth medium containing 40 µM this compound.
-
Culture the cells in the differentiation medium for at least three days, changing the medium every 48 hours.[6]
-
-
Assessment of Differentiation: After the desired incubation period, assess neuronal differentiation by observing morphological changes (e.g., neurite outgrowth) and performing immunocytochemistry for neuronal markers such as β-III tubulin and NSE.
Growth Factor-Based Neuronal Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol is a generalized example based on several published methods.[2][4][7]
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC growth medium
-
Neuronal induction medium (e.g., DMEM/F12 supplemented with B27, N2, and L-glutamine)
-
Growth factors: basic fibroblast growth factor (bFGF), epidermal growth factor (EGF), brain-derived neurotrophic factor (BDNF), nerve growth factor (NGF)
-
Other inducing agents (optional): 3-isobutyl-1-methylxanthine (IBMX), dibutyryl cyclic AMP (dbcAMP)
-
Phosphate-buffered saline (PBS)
-
Tissue culture plates/flasks
-
Poly-L-ornithine and Laminin (for coating)
Protocol:
-
Coating of Culture Vessels: Coat tissue culture plates with 15 µg/mL poly-L-ornithine overnight at 37°C. Wash three times with sterile water and then coat with 1 µg/mL laminin for at least 2 hours at 37°C.
-
Cell Seeding: Plate MSCs onto the coated plates at a suitable density in their growth medium.
-
Pre-induction (Optional): Culture the MSCs for 24 hours in a pre-induction medium, which may consist of the basal neuronal medium supplemented with bFGF (e.g., 20 ng/mL).
-
Neuronal Induction:
-
After the pre-induction step, replace the medium with the neuronal induction medium containing a cocktail of growth factors. A common combination includes:
-
bFGF (20 ng/mL)
-
EGF (20 ng/mL)
-
BDNF (20 ng/mL)
-
NGF (20 ng/mL)
-
-
Optional small molecules like IBMX (0.5 mM) and dbcAMP (1 mM) can be included to enhance differentiation.[7]
-
-
Maintenance and Maturation:
-
Culture the cells in the induction medium for a period of 7 to 14 days, with medium changes every 2-3 days.
-
For maturation, the medium composition may be altered, for instance, by withdrawing mitogenic factors like EGF and bFGF and continuing culture in the presence of neurotrophic factors like BDNF and NGF.
-
-
Assessment of Differentiation: Monitor the cells for morphological changes indicative of neuronal differentiation. At the end of the differentiation period, perform immunocytochemistry for a panel of neuronal markers (e.g., Nestin, β-III tubulin, MAP2, NeuN) to quantify the efficiency of differentiation.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental steps is crucial for understanding these differentiation methods.
Caption: Workflow for this compound-mediated neuronal differentiation of MSCs.
Caption: Workflow for growth factor-based neuronal differentiation of MSCs.
Signaling Pathways
The mechanisms of action for these two approaches differ significantly. Growth factors typically bind to cell surface receptors, initiating intracellular signaling cascades. In contrast, small molecules like this compound can directly penetrate the cell membrane to interact with specific intracellular targets.
Caption: Key signaling pathways in growth factor-mediated neuronal differentiation.[8][9]
The precise signaling pathway for this compound is not well-documented in publicly available literature. As a small molecule, it is hypothesized to bypass cell surface receptors and directly influence intracellular targets that converge on pathways promoting neuronal gene expression.
Conclusion
Both this compound and growth factor-based methods offer viable strategies for generating neurons from stem cells.
This compound presents a simplified, chemically-defined approach that may offer greater consistency and ease of use. However, the available data on its efficiency and the breadth of neuronal subtypes it can generate is currently limited.
Growth factor-based methods , while more established and extensively documented, involve more complex and costly reagents. The use of cocktails of growth factors has been shown to yield high percentages of differentiated neurons.[3] These methods also provide greater flexibility for directing differentiation towards specific neuronal lineages by modulating the combination and timing of growth factor application.[2][4]
The choice between these methods will ultimately depend on the specific experimental goals, the starting cell type, and the resources available. For high-throughput screening or applications where a chemically-defined and simplified protocol is advantageous, this compound is a promising candidate. For researchers requiring well-characterized and highly efficient differentiation protocols with the flexibility to generate diverse neuronal populations, growth factor-based methods remain a robust and reliable choice. Further head-to-head studies are warranted to provide a more definitive comparison of these two powerful techniques in the field of neuronal generation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review: Neuronal Differentiation Protocols of Mesenchymal Stem Cells [scirp.org]
- 3. Effect of Single Growth Factor and Growth Factor Combinations on Differentiation of Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. This compound | CAS 1201916-31-5 | TCS2210 | Tocris Bioscience [tocris.com]
- 6. Neuronal Mesenchymal Stem Cells [sigmaaldrich.com]
- 7. Differentiation of Human Mesenchymal Stem Cells from Wharton’s Jelly Towards Neural Stem Cells Using a Feasible and Repeatable Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellgs.com [cellgs.com]
- 9. Growth Factor Signals in Neural Cells: COHERENT PATTERNS OF INTERACTION CONTROL MULTIPLE LEVELS OF MOLECULAR AND PHENOTYPIC RESPONSES - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Neuronal Identity: A Comparative Guide to Gene Expression Analysis of TCS 2210-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gene expression analysis methods to confirm the neuronal identity of cells treated with TCS 2210, a known inducer of neuronal differentiation. We will explore the performance of this compound in relation to other common alternatives, supported by experimental data and detailed protocols.
Introduction to this compound and Neuronal Differentiation
This compound is a small molecule that has been identified as an effective inducer of neuronal differentiation in mesenchymal stem cells (MSCs).[1][2] Treatment with this compound leads to an increase in the expression of key neuronal markers, such as β-III tubulin and neuron-specific enolase (NSE), indicating a shift towards a neuronal phenotype.[1][2] The confirmation of this neuronal identity is critical for research in regenerative medicine, disease modeling, and drug discovery. Gene expression analysis serves as a powerful tool to quantitatively assess the extent of neuronal differentiation.
Gene Expression Analysis for Neuronal Identity
The most common method to quantify changes in gene expression during neuronal differentiation is Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). This technique allows for the sensitive and specific measurement of messenger RNA (mRNA) levels of target genes. Key neuronal marker genes are typically assessed to confirm a successful differentiation into a neuronal lineage. These markers can be categorized into early and mature neuronal markers.
Key Neuronal Marker Genes:
-
Early Neuronal Markers:
-
β-III tubulin (TUBB3): A microtubule element expressed in the early stages of neuronal development.
-
Microtubule-associated protein 2 (MAP2): A protein involved in microtubule stabilization in neurons.
-
Neurogenin 1 (NGN1): A transcription factor that plays a crucial role in neuronal determination.
-
Nestin (NES): An intermediate filament protein expressed in neural stem and progenitor cells.
-
-
Mature Neuronal Markers:
-
Neuron-specific enolase (NSE): A glycolytic enzyme found in mature neurons.
-
Synaptophysin (SYP): A synaptic vesicle glycoprotein involved in neurotransmission.
-
Vesicular Glutamate Transporter 1 (VGLUT1): A protein that transports glutamate into synaptic vesicles, indicative of glutamatergic neurons.
-
Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the synthesis of dopamine, a marker for dopaminergic neurons.
-
Performance of this compound in Inducing Neuronal Gene Expression
While the seminal study by Kim et al. identified this compound as a potent inducer of neuronal differentiation, specific quantitative fold-change data from publicly available literature is limited. However, based on the reported increase in β-III tubulin and NSE expression, a significant upregulation of these and other neuronal markers is expected. For the purpose of this guide, we present an illustrative comparison of the expected gene expression profile following this compound treatment with other common neuronal differentiation inducers.
Table 1: Illustrative Comparison of Neuronal Marker Gene Expression
| Treatment | β-III tubulin (TUBB3) Fold Change | MAP2 Fold Change | NSE Fold Change | SYP Fold Change |
| Control (Untreated MSCs) | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | ++++ | +++ | +++ | ++ |
| Valproic Acid (VPA) | ++ | ++ | + | + |
| SB216763 (GSK-3 Inhibitor) | +++ | +++ | ++ | ++ |
| Small Molecule Cocktail | +++++ | ++++ | +++ | +++ |
Data is illustrative and represents expected trends based on available literature. The number of '+' indicates the relative magnitude of the fold change.
Alternative Neuronal Differentiation Inducers
Several other small molecules and cocktails are utilized to induce neuronal differentiation, providing alternatives to this compound.
-
Valproic Acid (VPA): A histone deacetylase (HDAC) inhibitor that has been shown to promote neuronal differentiation of various stem cell types.
-
SB216763: A specific inhibitor of glycogen synthase kinase 3 (GSK-3), a key enzyme in a signaling pathway that influences cell fate. Inhibition of GSK-3 is known to promote neuronal differentiation.
-
Small Molecule Cocktails: Combinations of small molecules targeting different signaling pathways (e.g., SMAD, Wnt, and Notch) are often used to achieve more efficient and specific neuronal differentiation.
Experimental Protocols
Detailed Protocol for RT-qPCR Analysis of Neuronal Marker Gene Expression
This protocol outlines the key steps for quantifying the expression of neuronal marker genes in cells treated with this compound or other inducers.
1. RNA Isolation:
-
Culture mesenchymal stem cells (MSCs) to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or alternative inducers for the specified duration (e.g., 7-14 days). Include an untreated control group.
-
Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2. cDNA Synthesis (Reverse Transcription):
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis System, Thermo Fisher Scientific).
-
Use a consistent amount of RNA for each sample to ensure accurate comparison.
-
The reaction typically includes reverse transcriptase, dNTPs, and random hexamers or oligo(dT) primers.
-
Incubate the reaction mixture according to the manufacturer's protocol.
3. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for the target neuronal marker genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or a probe-based qPCR master mix
-
-
Perform the qPCR reaction in a real-time PCR cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run when using SYBR Green to ensure primer specificity.
4. Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the untreated control using the 2-ΔΔCt method.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway, experimental workflow, and the logical comparison.
Caption: Hypothesized signaling pathway of this compound in neuronal differentiation.
Caption: Workflow for confirming neuronal identity using RT-qPCR.
Caption: Logical relationship for comparing neuronal inducers.
References
A Comparative Guide to the Electrophysiological Characterization of Mesenchymal Stem Cell-Derived Neurons: TCS 2210 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The ability to generate functional neurons from readily available cell sources like mesenchymal stem cells (MSCs) holds immense promise for disease modeling, drug screening, and regenerative medicine. This guide provides a comparative analysis of the electrophysiological properties of neurons produced using the small molecule inducer TCS 2210, alongside other established chemical induction methods. The information presented herein is intended to assist researchers in selecting the most appropriate differentiation strategy for their specific experimental needs.
Electrophysiological Performance: A Comparative Analysis
The functional hallmark of a neuron is its ability to generate and propagate electrical signals. This is primarily assessed through electrophysiological techniques such as patch-clamp recording, which allows for the detailed characterization of ion channel activity and action potential firing. Below is a summary of the key electrophysiological properties of neurons derived from MSCs using this compound and alternative small molecule-based protocols.
| Differentiation Method | Cell Source | Resting Membrane Potential (mV) | Action Potential (AP) Firing | Voltage-Gated Sodium Current (INa) | Voltage-Gated Potassium Current (IK) | Reference |
| This compound | Rat MSCs | Not explicitly stated, but cells were held at -70 mV for recordings. | Single action potentials evoked by current injection. | Present, fast-inactivating inward current. | Present, sustained outward current. | [1] |
| Forskolin + bFGF | Human Adipose-Derived Stem Cells | Approximately -60 mV | Not explicitly stated, but voltage-dependent sodium currents were recorded. | Present, with a mean peak amplitude of approximately -605 pA. | Present. | |
| Valproic Acid (VPA) | Human Bone Marrow MSCs | Not explicitly stated, but VPA-differentiated cells exhibited neuronal morphology and marker expression. | Not explicitly stated, but increased expression of potassium channel genes (KCNH1, KCNH5) was observed. | Not explicitly stated. | Implied by gene expression. | |
| GSK-3 Inhibitor (SB216763) | Murine Neural Progenitor Cells | Not explicitly stated. | Increased percentage of immature neurons. | Not explicitly stated. | Not explicitly stated. |
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable and comparable results. The following sections outline the methodologies for neuronal differentiation and subsequent electrophysiological characterization.
Neuronal Differentiation Protocols
1. Neuronal Differentiation of MSCs using this compound
This protocol is based on the findings of Kim et al. (2009)[1].
-
Cell Seeding: Plate rat mesenchymal stem cells at a suitable density in a standard growth medium.
-
Induction: Replace the growth medium with a differentiation medium containing 20 µM this compound.
-
Incubation: Culture the cells in the differentiation medium for at least 48 hours. Morphological changes, including the appearance of neurite-like outgrowths, should be observable.
-
Confirmation: Assess neuronal differentiation by immunocytochemistry for neuronal markers such as β-III tubulin and neuron-specific enolase (NSE).
2. Neuronal Differentiation of MSCs using Forskolin and bFGF
This protocol is adapted from various studies on MSC neuronal differentiation.
-
Pre-induction (optional): Culture human adipose-derived stem cells in a medium supplemented with basic fibroblast growth factor (bFGF) for a specified period (e.g., 7 days) to enrich for neural precursors.
-
Induction: Induce neuronal differentiation by adding forskolin (typically 10 µM) to the culture medium.
-
Maturation: Continue to culture the cells in the presence of forskolin for an additional period (e.g., 7-14 days) to allow for neuronal maturation.
-
Confirmation: Verify neuronal phenotype through morphological assessment and immunostaining for neuronal markers.
Electrophysiological Recording Protocol
The following is a generalized whole-cell patch-clamp protocol for recording from MSC-derived neurons. Specific parameters may need to be optimized based on the cell type and recording setup.
-
Cell Preparation: Plate differentiated neurons on glass coverslips suitable for microscopy and electrophysiological recording.
-
Recording Solutions:
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution (Pipette Solution): Containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH.
-
-
Recording Procedure:
-
Place the coverslip with neurons in a recording chamber on the stage of an upright microscope and perfuse with aCSF.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a neuron with the recording pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage-Clamp Recordings: Hold the cell at a specific membrane potential (e.g., -70 mV) and apply voltage steps to elicit and record voltage-gated ion currents (e.g., sodium and potassium currents).
-
Current-Clamp Recordings: Inject current steps of varying amplitudes to measure the resting membrane potential and evoke action potentials.
-
-
Data Analysis: Analyze the recorded currents and voltage responses using appropriate software to determine key electrophysiological parameters.
Visualizing the Processes
To better understand the experimental workflows and underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the electrophysiological characterization of MSC-derived neurons.
References
Validating Neuronal Purity: A Comparison Guide for TCS 2210-Induced Differentiation Using Flow Cytometry
For researchers and drug development professionals, the generation of pure neuronal populations from stem cells is a critical step in modeling neurological diseases and screening therapeutic compounds. Small molecules offer a powerful tool for directing cell fate. This guide provides a comprehensive overview of validating the purity of neuronal populations obtained through treatment with TCS 2210, a known inducer of neuronal differentiation. We present a detailed flow cytometry protocol, comparative data on the efficiency of various small molecules, and a workflow for the validation process.
Comparative Purity of Neuronal Populations from Mesenchymal Stem Cells (MSCs) Induced by Small Molecules
The efficiency of neuronal differentiation can vary significantly depending on the small molecule used. While this compound is a potent inducer, a direct quantitative comparison of neuronal purity via flow cytometry is not extensively documented in publicly available literature. The following table summarizes reported neuronal purity percentages achieved with other common small molecules to provide a comparative context.
| Small Molecule/Cocktail | Starting Cell Type | Key Neuronal Markers Assessed | Reported Neuronal Purity (%) | Reference |
| This compound | Rat MSCs | β-III Tubulin, NSE | >95% (Phenotype conversion) | [1] |
| Retinoic Acid | SH-SY5Y cells | βIII-tubulin, NeuN | Not explicitly quantified by flow cytometry in these studies | [2][3] |
| CHIR99021, RepSox, Forskolin, etc. | Human MSCs | TUJ1, MAP2 | 42-67% (TUJ1+), 0.7-5.9% (MAP2+) | [4] |
| IBMX & dbAMPc | Human Bone Marrow MSCs | NSE, Vimentin | ~25% (Neural morphology) | [5] |
| bFGF | Murine Bone Marrow MSCs | NF200 | ~68.9% | [6] |
Note: The purity percentages are based on the specific markers and cell types used in the cited studies and may not be directly comparable due to variations in experimental conditions. The data for this compound is based on the reported conversion to a neuronal phenotype, and further validation by flow cytometry is recommended.[1]
Experimental Protocols
Protocol for Neuronal Differentiation of MSCs with this compound
This protocol is a general guideline based on the known function of this compound. Optimization may be required for specific MSC lines and experimental conditions.
-
Cell Seeding: Plate mesenchymal stem cells (MSCs) in a suitable culture vessel at a density that allows for optimal growth and differentiation.
-
Induction of Differentiation: Once the cells reach the desired confluency, replace the growth medium with a neuronal differentiation medium containing this compound. A concentration of 20 µM has been previously reported to be effective.[1]
-
Incubation: Culture the cells in the differentiation medium for a period of 2 to 7 days. The optimal duration should be determined empirically.
-
Monitoring: Observe the cells daily for morphological changes indicative of neuronal differentiation, such as the appearance of neurite-like outgrowths.
-
Harvesting for Analysis: After the desired incubation period, harvest the cells for purity analysis using flow cytometry.
Detailed Protocol for Flow Cytometry Analysis of Neuronal Purity
This protocol details the steps for staining cultured, differentiated neurons for both a surface marker (optional) and an intracellular neuronal marker to assess purity.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin or other cell detachment solution
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100 or saponin)
-
Primary antibodies:
-
Intracellular neuronal marker: e.g., anti-β-III Tubulin (Tuj1) or anti-NeuN, conjugated to a fluorophore.
-
(Optional) Surface marker to exclude other cell types.
-
-
Isotype control antibodies corresponding to the host species and fluorophore of the primary antibodies.
-
(Optional) Secondary antibodies if the primary antibody is not directly conjugated.
-
Flow cytometer.
Procedure:
-
Cell Harvesting:
-
Gently wash the cultured cells with PBS.
-
Add a pre-warmed cell detachment solution and incubate until cells detach.
-
Neutralize the detachment solution with culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in cold Flow Cytometry Staining Buffer.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
(Optional) Surface Marker Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorescently conjugated surface marker antibody or its corresponding isotype control.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells by adding 1-2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Add the fluorescently conjugated intracellular neuronal marker antibody (e.g., anti-β-III Tubulin) or its corresponding isotype control.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the data on a flow cytometer.
-
Gate on the single-cell population using forward and side scatter.
-
Analyze the percentage of cells positive for the neuronal marker(s) compared to the isotype control.
-
Visualizing the Workflow and Underlying Concepts
Signaling in Neuronal Differentiation
While the precise signaling pathway of this compound has not been fully elucidated, small molecules that induce neuronal differentiation generally act by modulating key signaling pathways involved in neurogenesis, such as the Wnt, Sonic Hedgehog (Shh), and SMAD pathways.[7] These pathways ultimately lead to the activation of transcription factors that drive the expression of neuronal genes.
Caption: General signaling cascade for small molecule-induced neuronal differentiation from MSCs.
Experimental Workflow for Purity Validation
The following diagram illustrates the complete workflow from cell culture to the final purity assessment using flow cytometry.
Caption: Step-by-step experimental workflow for assessing neuronal purity via flow cytometry.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Purification of Immature Neuronal Cells from Neural Stem Cell Progeny | PLOS One [journals.plos.org]
- 3. Discovery of a new and efficient small molecule for neuronal differentiation from mesenchymal stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuronal Transdifferentiation Potential of Human Mesenchymal Stem Cells from Neonatal and Adult Sources by a Small Molecule Cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review: Neuronal Differentiation Protocols of Mesenchymal Stem Cells [scirp.org]
- 6. scirp.org [scirp.org]
- 7. Neural Stem Cells & Small Molecules: Mini-review [hellobio.com]
A functional comparison of neurons derived from TCS 2210 and primary neurons.
A Functional Comparison of Human iPSC-Derived Neurons and Primary Neurons
A Guide for Researchers and Drug Development Professionals
Introduction
In the quest for robust and translationally relevant in vitro models of the human nervous system, researchers are increasingly turning to human induced pluripotent stem cell (hiPSC)-derived neurons. These cells offer a scalable, patient-specific, and human-relevant alternative to traditional primary neuron cultures, which are typically harvested from rodent models.[1][2][3] This guide provides an objective functional comparison between these two critical cell types, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate model for their studies.
Note: The initial query for "TCS 2210 derived neurons" did not yield a specific, recognized cell product. Therefore, this guide focuses on the widely studied and highly relevant comparison between human iPSC-derived neurons and primary neurons, a topic central to modern neuroscience and therapeutic development.
Data Presentation: Comparative Functional Properties
The functional characteristics of neurons are paramount to their utility in experimental models. Below is a summary of key electrophysiological and network properties, highlighting typical findings when comparing mature primary rodent neurons with hiPSC-derived neurons that have been cultured for several weeks. It is important to note that the properties of hiPSC-derived neurons evolve significantly with time in culture.[4]
Table 1: Single-Cell Electrophysiological Properties
| Property | Primary Neurons (Rodent Cortical) | Human iPSC-Derived Neurons (Cortical) | Key Considerations |
| Resting Membrane Potential (RMP) | -60 to -75 mV | -30 to -60 mV (Matures over time) | iPSC-derived neurons often have a more depolarized RMP, indicating a more immature state.[5] |
| Action Potential (AP) Threshold | ~ -45 mV | -20 to -35 mV (Matures over time) | The AP threshold becomes more negative as iPSC-derived neurons mature in culture.[5] |
| AP Amplitude | > 60 mV | 40 - 70 mV | Amplitude increases with maturation. |
| Input Resistance | 100 - 300 MΩ | 500 MΩ to >1 GΩ | Higher input resistance in iPSC-derived neurons can suggest smaller cell size or fewer open ion channels at rest, often a feature of immaturity.[5] |
| Repetitive Firing | Can sustain high-frequency firing | Often limited to single spikes or low-frequency trains, but improves with extended culture.[4][5] | The ability to fire repetitively is a key hallmark of neuronal maturity.[1] |
| Ion Channel Expression | Robust expression of Na+, K+, and Ca2+ channels | Functional Na+, K+, and Ca2+ channels are present, but their densities and kinetics may differ from mature primary cells.[5][6] | iPSC-derived neurons express key voltage-gated channels necessary for action potential generation.[5][6] |
Table 2: Synaptic and Network-Level Properties
| Property | Primary Neurons (Rodent Cortical) | Human iPSC-Derived Neurons (Cortical) | Key Considerations |
| Spontaneous Synaptic Activity | Robust spontaneous excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents. | Spontaneous activity is present but often at a lower frequency and amplitude initially; this increases with time in culture.[4][7] | The development of synaptic activity is a critical indicator of functional network formation. |
| Network Bursting (on MEA) | Develops synchronized network bursts within 1-2 weeks.[8] | Takes longer to develop synchronized bursting (often >4 weeks) and may be less regular.[8][9] | The complexity and synchronicity of network activity is a measure of network maturity.[2][10] |
| Synaptic Plasticity | Capable of long-term potentiation (LTP) and depression (LTD). | LTP can be induced, sometimes requiring pharmacological manipulation to compensate for immaturity.[11] | The ability to undergo synaptic plasticity is crucial for modeling learning and memory. |
| Maturation Timeline | Functionally mature within 2-3 weeks in vitro. | Continuous maturation over many weeks to months; often resembles a fetal or early postnatal developmental stage.[4][7][12] | The extended maturation timeline is a critical factor in experimental planning. |
| Culture Composition | Mixed culture of neurons and glial cells (e.g., astrocytes). | Can be a pure neuronal population or co-cultured with glia.[6] Co-culture with glia can enhance maturation.[4] | The presence of glial cells can significantly impact neuronal function and maturation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are outlines for key functional assays.
Neuronal Culture and Differentiation
-
Primary Neuron Culture:
-
Timed-pregnant Sprague-Dawley rats (embryonic day 18) are euthanized according to institutional guidelines.[8]
-
Cortical or hippocampal tissue is dissected from embryos in a sterile buffer.
-
The tissue is enzymatically digested (e.g., with papain) and mechanically dissociated into a single-cell suspension.[13]
-
Cells are plated on substrates pre-coated with Poly-L-lysine or PEI/laminin.[8]
-
Cultures are maintained in a suitable medium, such as Eagle's Minimal Essential Medium (EMEM) supplemented with glucose and serum, with regular media changes.[8]
-
-
Human iPSC-Derived Neuron Culture:
-
Cryopreserved hiPSC-derived neural progenitor cells or neurons are thawed rapidly.
-
Cells are plated on plates coated with a suitable substrate (e.g., Geltrex or Matrigel).
-
Differentiation and maturation are carried out in a series of defined, serum-free media (e.g., BrainPhys™) often containing supplements like BDNF, GDNF, N2, and B27.[14][15]
-
For directed differentiation into specific subtypes (e.g., glutamatergic neurons), transcription factors like Neurogenin 2 (Ngn2) may be overexpressed.[3][13]
-
Cultures are maintained for at least 4-8 weeks to allow for functional maturation, with regular media changes.
-
Whole-Cell Patch-Clamp Electrophysiology
-
A coverslip with cultured neurons is placed in a recording chamber on an inverted microscope and superfused with artificial cerebrospinal fluid (ACSF).[15]
-
Glass micropipettes (3-5 MΩ resistance) are filled with an internal solution containing a physiological concentration of ions.
-
A high-resistance "giga-seal" is formed between the micropipette and the cell membrane of a target neuron.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
Voltage-Clamp: The membrane potential is held at a specific voltage (e.g., -70 mV) to record spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs). Voltage steps are used to elicit and measure voltage-gated sodium and potassium currents.[15]
-
Current-Clamp: The cell's membrane potential is recorded freely. Current injections are used to measure the resting membrane potential and to elicit action potentials to study firing properties.
Multi-Electrode Array (MEA) Recordings
-
Neurons are plated directly onto MEA plates, which contain a grid of extracellular electrodes.[8][16]
-
Cultures are maintained on the MEA plate for the duration of the experiment (days to weeks).
-
The MEA plate is placed into the recording system at regular intervals (e.g., weekly) to record spontaneous network activity.
-
Data captured includes spike times from each electrode. Analysis of this data reveals parameters such as mean firing rate, burst frequency, network burst synchrony, and the percentage of active electrodes.[2][9] This allows for a non-invasive, longitudinal assessment of network development and function.[8][10]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for generating and functionally characterizing iPSC-derived neurons.
Glutamatergic Synaptic Transmission Pathway
Caption: Simplified signaling at an excitatory glutamatergic synapse.
Conclusion
Human iPSC-derived neurons represent a powerful and increasingly indispensable tool in neuroscience research and drug development.[1][16] While they exhibit a more immature electrophysiological and network phenotype compared to acutely prepared primary rodent neurons, their human origin, potential for patient-specific disease modeling, and scalability offer transformative advantages.[3][17]
Key Takeaways:
-
Maturity: The primary functional difference lies in the maturation state. iPSC-derived neurons require extended culture periods (weeks to months) to develop functional properties that are more readily observed in primary cultures within weeks.[4][8][18]
-
Human Relevance: iPSC-derived neurons provide an unparalleled window into human-specific neuronal function and disease, overcoming the translational limitations of rodent models.[3]
-
Application: Primary neurons remain an excellent model for studying fundamental, mature synaptic and network physiology. iPSC-derived neurons are ideally suited for investigating human neurodevelopment, patient-specific disease mechanisms, and high-throughput compound screening in a human genetic context.[9][14]
Ultimately, the choice between these models depends on the specific research question. By understanding their respective functional characteristics, advantages, and limitations, researchers can better design experiments that are both robust and translationally relevant.
References
- 1. Electrophysiological- and Neuropharmacological-Based Benchmarking of Human Induced Pluripotent Stem Cell-Derived and Primary Rodent Neurons - ProQuest [proquest.com]
- 2. axionbiosystems.com [axionbiosystems.com]
- 3. Human iPSC-Derived Neurons with Reliable Synapses and Large Presynaptic Action Potentials | Journal of Neuroscience [jneurosci.org]
- 4. stemcell.com [stemcell.com]
- 5. Electrophysiological characterization of sourced human iPSC-derived motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessing similarity to primary tissue and cortical layer identity in induced pluripotent stem cell-derived cortical neurons through single-cell transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional Comparison of Cultures of IPSC-Derived Human Neurons and Rodent Neurons [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Human neuronal networks on micro-electrode arrays are a highly robust tool to study disease-specific genotype-phenotype correlations in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A functional hiPSC-cortical neuron differentiation and maturation model and its application to neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. jneurosci.org [jneurosci.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Predicting the functional states of human iPSC-derived neurons with single-cell RNA-seq and electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using Human‐Induced Pluripotent Stem Cell Derived Neurons on Microelectrode Arrays to Model Neurological Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fujifilmcdi.com [fujifilmcdi.com]
- 18. Postsynaptic structure formation of human iPS cell-derived neurons takes longer than presynaptic formation during neural differentiation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Viability and Stability of Neurons Differentiated with TCS 2210: A Comparative Guide
For researchers and drug development professionals, the generation of stable and long-lasting neuronal populations is paramount for in vitro modeling of neurological diseases and high-throughput screening of therapeutic compounds. This guide provides a comparative assessment of TCS 2210, a small molecule inducer of neuronal differentiation, against other established methods. We will delve into the available data on its performance, outline key experimental protocols for viability and stability assessment, and visualize the underlying cellular mechanisms.
This compound: A Potent Inducer of Neuronal Differentiation from Mesenchymal Stem Cells
This compound has been identified as a small molecule that efficiently induces neuronal differentiation in mesenchymal stem cells (MSCs).[1][2][3][4] Studies have shown that treatment of MSCs with this compound leads to a distinct change in cellular phenotype towards a neuron-like morphology and the increased expression of key neuronal markers.[1][3][4]
Key Characteristics:
-
Mechanism of Action: While the precise signaling pathway of this compound is not fully elucidated in the available literature, it is known to promote the expression of β-III tubulin and neuron-specific enolase (NSE), which are hallmark proteins of neuronal lineages.[1][3][4]
-
Efficiency: Some reports suggest that this compound can induce neuronal differentiation in over 95% of treated MSCs.[2]
-
Functional Neurons: The resulting neurons have been reported to exhibit electrophysiological properties characteristic of functional neurons, including cholinergic neuron properties.[2][5]
-
Cytotoxicity: this compound is reported to induce neuronal differentiation without causing cytotoxicity.[3]
Despite its efficiency in inducing differentiation, there is a notable lack of publicly available long-term data on the viability and stability of neurons generated using this compound. The longevity and functional maintenance of these neurons in culture over weeks to months remain key questions for researchers considering this compound for chronic disease modeling or long-term studies.
Comparison with Alternative Neuronal Differentiation Methods
Several alternative methods are widely used for generating neurons from various stem cell sources. These methods often involve a cocktail of small molecules and growth factors that target well-defined signaling pathways.
| Feature | This compound | Small Molecule Cocktails (e.g., Forskolin, IBMX, Valproic Acid) | Growth Factor-Based Protocols (e.g., BDNF, bFGF, EGF) |
| Starting Cell Type | Mesenchymal Stem Cells (MSCs)[1][3] | Mesenchymal Stem Cells (MSCs), Induced Pluripotent Stem Cells (iPSCs)[6] | Mesenchymal Stem Cells (MSCs), Neural Stem Cells (NSCs)[6] |
| Reported Efficiency | >95%[2] | Variable, often requires optimization | Generally high, but can be lineage-specific |
| Known Mechanism | Upregulation of neuronal markers (β-III tubulin, NSE)[1][3] | Modulation of cAMP, Wnt, and other signaling pathways[7][8] | Activation of receptor tyrosine kinases and downstream pathways like MAPK/ERK and PI3K/Akt[7][9] |
| Long-Term Viability Data | Not readily available | Variable, depends on the specific protocol and cell type | Generally well-documented for specific neuronal subtypes |
| Functional Maturation | Reported to produce electrophysiologically active neurons[2][5] | Can produce functional neurons, but stability can be a concern[10] | Can lead to mature, functional neurons with established synaptic networks[10] |
| Ease of Use | Single small molecule application | Requires a cocktail of multiple reagents | Requires handling of expensive and less stable protein reagents |
Experimental Protocols for Assessing Neuronal Viability and Stability
To rigorously assess the long-term viability and stability of differentiated neurons, a combination of assays targeting different cellular health aspects is recommended.
Assessment of Cell Viability
a) Membrane Integrity Assays:
-
Lactate Dehydrogenase (LDH) Assay: This colorimetric assay measures the release of LDH from damaged cells into the culture medium, providing an indicator of cytotoxicity.
-
Trypan Blue Exclusion Assay: A simple method where viable cells with intact membranes exclude the dye, while non-viable cells are stained blue.
b) Metabolic Activity Assays:
-
MTT/XTT Assay: These assays measure the metabolic activity of viable cells by quantifying the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.
Assessment of Neuronal Function and Stability
a) Immunocytochemistry for Neuronal Markers:
-
Protocol:
-
Fix differentiated neurons at various time points (e.g., day 7, 14, 28, and beyond) with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS.
-
Incubate with primary antibodies against neuronal markers such as β-III tubulin (Tuj1), MAP2 (dendritic marker), and Synapsin-1 (synaptic marker).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Image using fluorescence microscopy to assess the maintenance of neuronal morphology and protein expression over time.
-
b) Electrophysiology (Patch-Clamp):
-
Protocol:
-
Culture differentiated neurons on glass coverslips suitable for electrophysiological recordings.
-
At desired time points, transfer a coverslip to the recording chamber on an inverted microscope.
-
Using a glass micropipette, form a high-resistance seal with the membrane of a single neuron.
-
Rupture the membrane to achieve whole-cell configuration.
-
Record spontaneous and evoked action potentials to assess neuronal excitability and ion channel function.
-
c) Calcium Imaging:
-
Protocol:
-
Load differentiated neurons with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate the neurons with a depolarizing agent (e.g., high potassium solution) or a neurotransmitter.
-
Record changes in intracellular calcium concentration using a fluorescence microscope. This provides an indication of neuronal activity and responsiveness.
-
Signaling Pathways in Neuronal Differentiation
The differentiation of MSCs into neurons is a complex process orchestrated by a network of signaling pathways. While the specific pathway for this compound is not detailed, the following diagram illustrates a generalized view of key pathways involved in chemically induced neuronal differentiation.
Experimental Workflow for Assessing Long-Term Viability
The following diagram outlines a logical workflow for a long-term study on differentiated neurons.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 1201916-31-5 | TCS2210 | Tocris Bioscience [tocris.com]
- 4. amsbio.com [amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Differentiation of Human Mesenchymal Stem Cells towards Neuronal Lineage: Clinical Trials in Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation of Mesenchymal Stem Cells to Neuroglia: in the Context of Cell Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Neurons from human mesenchymal stem cells display both spontaneous and stimuli responsive activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of TCS 2210: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal and handling of TCS 2210, a small molecule inducer of neuronal differentiation. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and responsible waste management.
Product Information and Storage
This compound is a potent inducer of neuronal differentiation in mesenchymal stem cells (MSCs). It facilitates the expression of key neuronal markers, β-III tubulin and neuron-specific enolase (NSE).[1][2] Proper storage is critical to maintain its efficacy and safety.
| Parameter | Value | Source |
| CAS Number | 1201916-31-5 | Tocris Bioscience |
| Molecular Formula | C₁₈H₁₇N₃O₃ | Tocris Bioscience |
| Molecular Weight | 323.35 | Tocris Bioscience |
| Storage | Store at -20°C | Tocris Bioscience |
| Solubility | Soluble in DMSO | Tocris Bioscience |
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The toxicological properties of this compound have not been fully investigated.
Recommended PPE:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat, to protect against skin contact. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Proper Disposal Procedures
Adherence to proper disposal protocols is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Guidance:
-
Waste Classification: Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Containerization:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical waste.
-
-
Disposal Method:
-
Dispose of this material and its container at a licensed hazardous-waste disposal plant.
-
Do not allow the product to enter drains.
-
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.
Experimental Protocol: Induction of Neuronal Differentiation in Mesenchymal Stem Cells (MSCs)
This protocol is adapted from a study on the neuronal differentiation of MSCs.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
Standard cell culture medium
-
This compound (Tocris Bioscience)
-
24-well culture dishes with glass slides
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-β-III tubulin
-
Secondary antibody: fluorescently labeled
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed 5 x 10⁴ MSCs onto glass slides in 24-well culture dishes.
-
Induction: After allowing the cells to adhere, replace the standard medium with a medium containing this compound at the desired concentration.
-
Incubation: Incubate the cells for the specified duration to induce neuronal differentiation.
-
Fixation: After the induction period, wash the cells with PBS and fix them with a suitable fixative.
-
Immunostaining:
-
Permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against β-III tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Analysis: Observe the cells under a fluorescence microscope to assess the expression of β-III tubulin, a marker of neuronal differentiation.
Signaling Pathway and Experimental Workflow
While the precise signaling pathway of this compound in inducing neuronal differentiation is not fully elucidated in the provided search results, a general workflow for investigating its effects can be outlined.
A diagram illustrating the experimental workflow for inducing neuronal differentiation with this compound and a hypothesized signaling cascade.
References
Safeguarding Your Research: A Comprehensive Guide to Handling TCS 2210
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of TCS 2210, a small molecule inducer of neuronal differentiation in mesenchymal stem cells. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
This compound is intended for research use only. While it is shipped as a non-hazardous chemical, proper handling and disposal are necessary to maintain a safe working environment. The following information outlines the required personal protective equipment (PPE), step-by-step handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against potential exposure to laboratory chemicals. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are the recommended minimum. For prolonged contact, consider thicker, chemical-impermeable gloves. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or safety goggles | Required to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area. If weighing or handling the powder in a way that may generate dust, use a chemical fume hood. |
Operational Plan: Step-by-Step Handling of this compound
Following a standardized procedure for handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Area Setup:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Confirm that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and materials before handling the compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety glasses with side shields or safety goggles.
-
Put on nitrile gloves.
3. Handling and Experimental Use:
-
When handling the solid compound, avoid creating dust. A Safety Data Sheet for this compound recommends avoiding dust formation.[1]
-
If transferring the powder, do so carefully in a fume hood to minimize inhalation risk.
-
For creating solutions, add the solvent to the solid this compound slowly to prevent splashing.
-
Handle all solutions containing this compound with the same level of precaution as the solid form.
4. Post-Handling Procedures:
-
After handling is complete, decontaminate the work surface with an appropriate cleaning agent.
-
Carefully remove gloves and dispose of them in the designated waste container.
-
Wash hands thoroughly with soap and water.
-
Remove your lab coat and store it appropriately.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not pour solutions down the drain.[1]
-
Contaminated Materials: Used gloves, weigh boats, and other disposable materials that have come into contact with this compound should be placed in a designated solid waste container.
2. Disposal Procedures:
-
All waste containing this compound should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.
Emergency Procedures
In the event of an accidental exposure, follow these immediate steps:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key steps in the safe operational workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
